SIRT2-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H21N5OS |
|---|---|
Molecular Weight |
475.6g/mol |
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H21N5OS/c34-25(29-23-15-8-12-20-11-4-5-13-21(20)23)18-35-28-30-27-26(31-32-28)22-14-6-7-16-24(22)33(27)17-19-9-2-1-3-10-19/h1-16H,17-18H2,(H,29,34) |
InChI Key |
FFKNCUAKAKYMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of SIRT2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2) is a crucial NAD⁺-dependent protein deacetylase predominantly found in the cytoplasm. It plays a significant role in a multitude of cellular processes, including cell cycle regulation, metabolic homeostasis, and inflammatory responses.[1][2][3] Its dysregulation has been implicated in various pathologies, such as cancer and neurodegenerative diseases, making it a compelling therapeutic target.[4][5] SIRT2-IN-10 is a potent and specific small-molecule inhibitor of SIRT2. This document provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization.
Introduction to SIRT2
SIRT2 is a member of the sirtuin family of proteins (SIRT1-7), which are classified as Class III histone deacetylases (HDACs).[3] Unlike other HDACs, sirtuins utilize nicotinamide adenine dinucleotide (NAD⁺) as a cofactor for their deacylase activity.[3] While primarily located in the cytoplasm where it associates with the microtubule network, SIRT2 can translocate to the nucleus during the G2/M phase of the cell cycle to deacetylate histone H4 at lysine 16 (H4K16), thereby influencing chromatin condensation.[6][7]
The functional diversity of SIRT2 stems from its broad range of non-histone substrates. Key targets include:
-
α-tubulin: A major component of microtubules. SIRT2-mediated deacetylation of α-tubulin at lysine 40 is critical for cytoskeletal dynamics.[6]
-
NF-κB (p65 subunit): SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, thereby modulating inflammatory pathways.[6][8]
-
FOXO Transcription Factors: It deacetylates FOXO1 and FOXO3a, which are involved in metabolism, oxidative stress response, and apoptosis.[1][6][8]
-
Metabolic Enzymes: SIRT2 interacts with and regulates the activity of numerous enzymes involved in glycolysis and gluconeogenesis, such as glucose-6-phosphate dehydrogenase (G6PD) and phosphoenolpyruvate carboxykinase (PEPCK1).[1][5][8]
This compound: A Potent SIRT2 Inhibitor
This compound, also identified as Compound 12 in some literature, is a potent inhibitor of SIRT2.[4] Its primary mechanism of action is the direct inhibition of the NAD⁺-dependent deacetylase activity of the SIRT2 enzyme. By blocking this function, this compound leads to the hyperacetylation of SIRT2 substrates, which in turn modulates their activity and downstream signaling pathways.
Core Mechanism of Action
The fundamental action of this compound is the blockade of the SIRT2 catalytic site. This prevents the deacetylation of lysine residues on its target proteins. The downstream consequences are manifold and form the basis of its physiological effects.
Modulation of Microtubule Dynamics
The most well-characterized immediate downstream effect of SIRT2 inhibition is the increased acetylation of α-tubulin. Acetylated microtubules are generally more stable. By using this compound, researchers can induce hyperacetylation of α-tubulin, which can be readily observed and quantified, serving as a reliable biomarker for SIRT2 inhibition in a cellular context.[5]
Regulation of Inflammatory and Stress Responses
Inhibition of SIRT2 by this compound prevents the deacetylation of key transcription factors.
-
NF-κB: By maintaining the acetylated state of the p65 subunit, SIRT2 inhibition can suppress inflammatory responses.[8][9]
-
FOXO3a: Preventing the deacetylation of FOXO3a enhances its transcriptional activity, leading to the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD), which helps to reduce cellular reactive oxygen species (ROS) levels.[1][8]
Alteration of Cellular Metabolism
SIRT2 is a key regulator of metabolic pathways. This compound can induce significant metabolic shifts by altering the acetylation status and activity of key metabolic enzymes. Inhibition of SIRT2 has been shown to affect glycolysis, the pentose phosphate pathway, and adipogenesis.[1][9]
The signaling pathways affected by SIRT2 inhibition are visualized below.
Quantitative Data
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). A comparison with other known SIRT2 inhibitors highlights its relative efficacy.
| Compound | Target | IC50 | Notes |
| This compound | SIRT2 | 1.3 μM | Potent SIRT2 inhibitor.[4] |
| Sirt2-IN-2 | SIRT2 | 0.118 μM | A selective SIRT2 inhibitor.[10] |
| AGK2 | SIRT2 | 3.5 μM | Selective inhibitor over SIRT1 and SIRT3.[11] |
| Sirtinol | SIRT1 / SIRT2 | 38 μM | Dual inhibitor of SIRT1 and SIRT2.[11] |
| Thiomyristoyl | SIRT2 | 28 nM | Potent and specific SIRT2 inhibitor.[11] |
Key Experimental Protocols
The mechanism of action of SIRT2 inhibitors like this compound is elucidated through a combination of in vitro biochemical assays and cell-based assays.
In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This assay directly measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Principle: A peptide substrate containing an acetylated lysine residue and a fluorophore is used. Upon deacetylation by SIRT2, a developing enzyme (e.g., trypsin) cleaves the peptide, releasing the fluorophore and generating a measurable signal. The inhibitor's potency is determined by the reduction in this signal.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human SIRT2 enzyme, the fluorogenic peptide substrate, and NAD⁺ in an assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution). Include a DMSO vehicle control (negative control) and a known inhibitor like Suramin (positive control).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the deacetylation reaction to proceed.[12]
-
Development: Add a developer solution containing trypsin and nicotinamide (to stop the sirtuin reaction). Incubate at 37°C for a further 15-30 minutes.
-
Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Target Engagement Assay (Immunofluorescence)
This protocol validates that the inhibitor is active within cells by measuring the acetylation of a known substrate, typically α-tubulin.
Principle: Cells are treated with the inhibitor, and the resulting increase in acetylated α-tubulin is visualized and quantified using immunofluorescence microscopy.
Methodology:
-
Cell Culture: Plate cells (e.g., PC-3M or U2OS) on glass coverslips and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a working concentration of this compound (e.g., 20 µM) or DMSO (vehicle control) for a specified duration (e.g., 5 hours).[5]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, Lys40).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).
-
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of acetylated α-tubulin per cell to determine the effect of the inhibitor.
The workflow for this cellular assay is depicted in the diagram below.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 9. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
SIRT2-IN-10: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and synthesis of SIRT2-IN-10, a potent inhibitor of Sirtuin 2 (SIRT2). SIRT2 is an NAD⁺-dependent deacetylase that has emerged as a significant therapeutic target for a range of pathologies, including cancer and neurodegenerative diseases. This compound, also identified as compound 12 in its discovery publication, represents a notable chemical entity within the (5-phenylfuran-2-yl)methanamine class of inhibitors.
Discovery of this compound
This compound was identified through a structure-activity relationship (SAR) study aimed at optimizing a hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (compound 20), which was discovered from an in-house chemical library screening.[1] The optimization process involved the synthesis and evaluation of a series of (5-phenylfuran-2-yl)methanamine derivatives to identify compounds with improved SIRT2 inhibitory activity.
The discovery workflow began with the identification of an initial hit compound from a chemical library screen. This led to a focused effort to synthesize analogs with varied linkers and substituents to explore the SAR. This compound (compound 12) emerged from this systematic investigation as a potent inhibitor.[1]
Quantitative Data
The inhibitory activity of this compound and the parent hit compound are summarized below. The data highlights the potency of this compound as a SIRT2 inhibitor.
| Compound | Alias | IC₅₀ (μM) | % Inhibition at 100 μM | % Inhibition at 10 μM |
| This compound | Compound 12 | 1.3 | 63 ± 5 | 35 ± 3 |
| Hit Compound | Compound 20 | Not Reported | 63 ± 5 | 35 ± 3 |
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from commercially available materials. The core structure is assembled, followed by modifications to introduce the urea linkage, which is crucial for its inhibitory activity. The detailed experimental protocol for the synthesis is provided in the following section.
References
Cellular Targets of SIRT2-IN-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIRT2-IN-10, also identified as SIRT2-IN-9 and Compound 12, is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a class III NAD+-dependent deacetylase. With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this small molecule has emerged as a valuable tool for investigating the diverse cellular functions of SIRT2. This technical guide provides a comprehensive overview of the known cellular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a resource for researchers in cancer biology, neurodegenerative diseases, and other fields where SIRT2 is a protein of interest.
Quantitative Data Summary
This compound exhibits selective inhibitory activity against SIRT2. The primary quantitative measure of its potency is the IC50 value, which has been consistently reported in the literature.
| Compound Name | Synonym(s) | Target | IC50 | Cell Line/System | Reference |
| This compound | SIRT2-IN-9, Compound 12 | SIRT2 | 1.3 µM | Recombinant Human SIRT2 | Patent: CN108309982A |
Cellular Targets and Biological Effects
The primary cellular target of this compound is the NAD+-dependent deacetylase SIRT2. By inhibiting SIRT2, this compound modulates the acetylation status of various downstream protein substrates, leading to a range of biological effects.
α-Tubulin
One of the most well-established cytoplasmic substrates of SIRT2 is α-tubulin. SIRT2 deacetylates α-tubulin at lysine 40 (K40). Inhibition of SIRT2 by this compound is expected to lead to an increase in the levels of acetylated α-tubulin. This has been observed in breast cancer cell lines.
-
Biological Consequence: Increased α-tubulin acetylation is associated with microtubule stability, which can affect cellular processes such as cell migration, mitosis, and intracellular transport.
Proliferation of Cancer Cells
This compound has been shown to inhibit the proliferative activity of MCF-7 breast cancer cells. The precise mechanism is likely linked to the downstream effects of SIRT2 inhibition on cell cycle regulation and apoptosis.
-
Potential Mechanisms:
-
p53: SIRT2 is known to deacetylate the tumor suppressor protein p53. Inhibition of SIRT2 could lead to increased p53 acetylation and activation, promoting cell cycle arrest and apoptosis.
-
FOXO Transcription Factors: SIRT2 also deacetylates and regulates the activity of Forkhead box O (FOXO) transcription factors, which are involved in cell fate decisions, including proliferation and apoptosis.
-
Signaling Pathways
This compound, by targeting SIRT2, can influence multiple signaling pathways critical for cellular homeostasis. The following diagram illustrates the primary known pathway affected by this inhibitor.
Caption: Inhibition of SIRT2 by this compound leads to increased α-tubulin acetylation and decreased cell proliferation.
Experimental Protocols
The following are detailed, representative protocols for assays relevant to the characterization of this compound.
SIRT2 Enzymatic Assay (Fluorometric)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (e.g., containing trypsin and a fluorescence developer)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the SIRT2 enzyme to each well except the no-enzyme control.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution containing the fluorogenic SIRT2 substrate and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developing solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay in MCF-7 Cells
This protocol measures the effect of this compound on the viability and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the concentration at which cell viability is inhibited by 50% (IC50 for cell viability).
Western Blot for Acetyl-α-Tubulin
This protocol is used to detect changes in the acetylation of α-tubulin in cells treated with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against acetyl-α-tubulin (K40)
-
Primary antibody against total α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate MCF-7 cells and treat with various concentrations of this compound or vehicle control for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative change in α-tubulin acetylation.
Logical Workflow for Characterizing this compound
The following diagram outlines a logical workflow for the characterization of a novel SIRT2 inhibitor like this compound.
Caption: A logical workflow for the characterization of a SIRT2 inhibitor, from initial enzymatic assays to cellular mechanism of action studies.
Conclusion
This compound is a valuable chemical probe for elucidating the cellular functions of SIRT2. Its ability to selectively inhibit SIRT2's deacetylase activity allows for the targeted investigation of downstream substrates and signaling pathways. The primary characterized effects of this compound include the hyperacetylation of α-tubulin and the inhibition of cancer cell proliferation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the therapeutic potential and biological roles of SIRT2 inhibition. As research progresses, it is anticipated that a broader range of cellular targets and affected pathways will be identified, further cementing the importance of selective inhibitors like this compound in drug discovery and fundamental biological research.
The Role of SIRT2 Inhibition in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in the study of neurodegenerative diseases. Predominantly located in the cytoplasm, SIRT2 is involved in various cellular processes, including cytoskeletal dynamics, cell cycle control, and metabolic regulation. A growing body of evidence suggests that inhibition of SIRT2 activity can confer neuroprotective effects in preclinical models of Parkinson's Disease (PD), Huntington's Disease (HD), and Alzheimer's Disease (AD). This technical guide provides an in-depth overview of the role of SIRT2 inhibition, with a focus on the inhibitor SIRT2-IN-10 and other key tool compounds, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. While specific studies on this compound in neurodegeneration are limited, its characterization as a potent SIRT2 inhibitor (IC50: 1.3 μM) places it within a class of compounds with demonstrated neuroprotective potential. This guide will therefore draw upon data from functionally similar and well-characterized SIRT2 inhibitors to illustrate the therapeutic promise of this approach.
Core Mechanism of Action of SIRT2 Inhibition in Neurodegeneration
The neuroprotective effects of SIRT2 inhibition are attributed to its influence on several key pathological processes in neurodegenerative diseases. The primary mechanisms include:
-
Modulation of α-Synuclein Aggregation and Toxicity: In models of Parkinson's disease, SIRT2 deacetylates α-synuclein at lysines 6 and 10, promoting its aggregation into toxic oligomers and Lewy bodies.[1][2] Inhibition of SIRT2 enhances the acetylation of α-synuclein, which in turn reduces its aggregation and associated cytotoxicity.[1][2]
-
Regulation of Microtubule Stability: SIRT2 is a major α-tubulin deacetylase. Its inhibition leads to hyperacetylation of α-tubulin, which enhances microtubule stability.[3][4] This is crucial for maintaining proper axonal transport and cellular integrity, processes that are often disrupted in neurodegenerative disorders.
-
Control of Sterol Biosynthesis: In models of Huntington's disease, SIRT2 inhibition has been shown to downregulate the expression of genes involved in cholesterol biosynthesis. This is achieved by reducing the nuclear localization of the sterol regulatory element-binding protein 2 (SREBP-2).[5] Dysregulation of cholesterol metabolism is a known factor in HD pathology.
-
Neuroinflammation and Oxidative Stress Response: SIRT2 is implicated in neuroinflammatory processes, and its inhibition can suppress the activation of microglia, a key player in the brain's immune response.[2] Furthermore, SIRT2 can deacetylate and regulate the activity of transcription factors like FOXO3a, which are involved in cellular stress responses and apoptosis.[1][6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the effects of SIRT2 inhibitors in various neurodegenerative disease models.
Table 1: Effects of SIRT2 Inhibition in Parkinson's Disease Models
| Model System | SIRT2 Inhibitor | Concentration/Dose | Key Finding | Quantitative Result | Reference |
| Human H4 neuroglioma cells expressing α-synuclein | AGK2 | 10 µM | Reduction in α-synuclein toxicity | ~50% reduction in lactate dehydrogenase (LDH) release | Outeiro et al., 2007 |
| Primary rat midbrain neurons | AGK2 | 5 µM | Protection against α-synuclein-induced dopaminergic neuron loss | ~40% increase in tyrosine hydroxylase (TH)-positive neuron survival | Outeiro et al., 2007 |
| Drosophila model of PD | AK-7 | 100 µM in fly food | Rescue of dopaminergic neuron loss | ~30% increase in surviving dopaminergic neurons | Chen et al., 2015 |
| MPTP mouse model of PD | AK-7 | 10 mg/kg, i.p. | Prevention of striatal dopamine depletion | ~60% increase in striatal dopamine levels compared to MPTP-treated mice | Chen et al., 2015 |
Table 2: Effects of SIRT2 Inhibition in Huntington's Disease Models
| Model System | SIRT2 Inhibitor | Concentration/Dose | Key Finding | Quantitative Result | Reference |
| Primary striatal neurons expressing mutant huntingtin (mHTT) | AGK2 | 10 µM | Increased neuronal survival | ~25% increase in NeuN-positive cells | Luthi-Carter et al., 2010 |
| Drosophila model of HD | AGK2 | 10 µM in fly food | Rescue of photoreceptor neuron degeneration | ~10% increase in the number of surviving rhabdomeres | Luthi-Carter et al., 2010 |
| R6/2 mouse model of HD | AK-7 | 30 mg/kg/day, i.p. | Improved motor performance | ~20% improvement in rotarod performance | Chopra et al., 2012 |
| R6/2 mouse model of HD | AK-7 | 30 mg/kg/day, i.p. | Extended survival | ~15% increase in median lifespan | Chopra et al., 2012 |
Table 3: Effects of SIRT2 Inhibition in Alzheimer's Disease Models
| Model System | SIRT2 Inhibitor | Concentration/Dose | Key Finding | Quantitative Result | Reference |
| rTg4510 mouse model of tauopathy | AK-1 | Direct hippocampal injection | Reduction in neuronal loss | ~30% decrease in neuronal loss in the CA1 region | Spires-Jones et al., 2012 |
| SH-SY5Y cells with Aβ-induced toxicity | SIRT2 inhibition | N/A | Increased cell viability | Data not quantified in the review | Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on SIRT2 inhibition in neurodegenerative disease models.
Protocol 1: In Vitro α-Synuclein Aggregation and Toxicity Assay
Objective: To assess the effect of SIRT2 inhibitors on α-synuclein aggregation and its associated cytotoxicity in a cellular model.
Cell Line: Human H4 neuroglioma cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture H4 cells in Opti-MEM supplemented with 10% fetal bovine serum (FBS).
-
Co-transfect cells with plasmids encoding synphilin-1 and α-synuclein using Lipofectamine 2000. This co-expression model is known to induce the formation of cytoplasmic α-synuclein inclusions.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with the SIRT2 inhibitor (e.g., AGK2) at various concentrations (e.g., 1-20 µM) or vehicle (DMSO).
-
-
Toxicity Assessment (LDH Assay):
-
48 hours after treatment, collect the cell culture medium.
-
Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit. LDH release is an indicator of cell membrane damage and cytotoxicity.
-
-
Inclusion Body Analysis (Immunocytochemistry):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% normal goat serum.
-
Incubate with a primary antibody against α-synuclein.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the number and size of α-synuclein inclusions using fluorescence microscopy and image analysis software.
-
Protocol 2: Western Blot for α-Tubulin Acetylation
Objective: To determine the effect of SIRT2 inhibition on the acetylation status of its substrate, α-tubulin.
Materials:
-
Cell or tissue lysates
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Protein Extraction:
-
Lyse cells or homogenized brain tissue in RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to normalize for protein loading.
-
Protocol 3: MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of a SIRT2 inhibitor in a chemically induced mouse model of Parkinson's disease.
Animal Model: C57BL/6 mice.
Methodology:
-
MPTP Administration:
-
Administer four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 20 mg/kg) at 2-hour intervals. This regimen induces a significant loss of dopaminergic neurons in the substantia nigra.
-
-
SIRT2 Inhibitor Treatment:
-
Administer the SIRT2 inhibitor (e.g., AK-7, 10 mg/kg, i.p.) or vehicle 30 minutes before each MPTP injection.
-
-
Behavioral Analysis (Rotarod Test):
-
Seven days after MPTP treatment, assess motor coordination and balance using an accelerating rotarod.
-
Record the latency to fall for each mouse over several trials.
-
-
Neurochemical Analysis (HPLC):
-
Euthanize the mice and dissect the striatum.
-
Homogenize the tissue and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Immunohistochemistry:
-
Perfuse the mice with 4% paraformaldehyde.
-
Collect the brains and prepare coronal sections through the substantia nigra.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 2. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
The Effects of SIRT2 Inhibition on Cancer Cell Lines: A Technical Overview
Note: Information regarding a specific compound designated "SIRT2-IN-10" is not available in the public domain based on the conducted search. This guide will therefore focus on the effects of other well-characterized Sirtuin 2 (SIRT2) inhibitors on various cancer cell lines, providing a comprehensive overview of their anti-cancer activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant target in cancer therapy. While its role can be context-dependent, acting as both a tumor suppressor and an oncogene, a growing body of evidence suggests that its inhibition can lead to anti-proliferative and pro-apoptotic effects in a variety of cancer types. This technical guide summarizes key findings on the impact of SIRT2 inhibitors on cancer cells, presents quantitative data on their efficacy, outlines common experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Data on SIRT2 Inhibitor Efficacy
The efficacy of various SIRT2 inhibitors has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following tables summarize the IC50 values for several prominent SIRT2 inhibitors.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Citation |
| TM | - | 0.038 (in vitro, deacetylation) | [1] |
| AEM1 | - | 18.5 (in vitro, deacetylation) | [2] |
| AEM2 | - | 3.8 (in vitro, deacetylation) | [2] |
| Tenovin-6 | - | 9 (in vitro, deacetylation) | [1] |
| AC-93253 | HeLa | 4.9 (apoptosis induction) | [3] |
| DU145, MiaPaCa2, A549, NCI-H460 | 0.01 - 0.1 (cell viability) | [3] | |
| Sirtinol | K562 | 1 | [4] |
| HepG2 | 10 | [4] | |
| MDA-MB-231 | 0.5 | [4] | |
| Cambinol | - | 59 (in vitro) | [4] |
Experimental Protocols
The investigation of SIRT2 inhibitors' effects on cancer cells involves a range of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the effect of SIRT2 inhibitors on cancer cell proliferation and survival.
-
Objective: To quantify the reduction in cell viability or the increase in cytotoxicity in response to inhibitor treatment.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the SIRT2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity, or CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to the vehicle-treated control cells to determine the percentage of viable cells. The GI50 (concentration for 50% inhibition of cell growth) or IC50 values are then calculated.[1]
-
Apoptosis Assays
These assays are employed to determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis).
-
Objective: To detect and quantify apoptotic cells following treatment with a SIRT2 inhibitor.
-
Methodology (Flow Cytometry with Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the SIRT2 inhibitor at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is determined. An increase in the sub-G1 cell population can also be an indicator of apoptosis.[2][5]
-
Cell Cycle Analysis
This analysis helps to determine if the SIRT2 inhibitor affects the progression of cells through the different phases of the cell cycle.
-
Objective: To assess the distribution of cells in the G1, S, and G2/M phases of the cell cycle after inhibitor treatment.
-
Methodology (Flow Cytometry with Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Cells are treated with the inhibitor and harvested as described for apoptosis assays.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in the G1, S, and G2/M phases is analyzed based on their fluorescence intensity.[6][7]
-
Western Blotting
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways affected by SIRT2 inhibition.
-
Objective: To measure changes in the expression or post-translational modification (e.g., acetylation) of target proteins.
-
Methodology:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-p53, c-Myc, cleaved PARP, cleaved caspase-3) and a loading control (e.g., α-tubulin or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry software.[5][8]
-
Signaling Pathways and Mechanisms of Action
SIRT2 inhibitors exert their anti-cancer effects by modulating various signaling pathways. The inhibition of SIRT2's deacetylase activity leads to the hyperacetylation of both histone and non-histone protein substrates, which in turn affects cellular processes such as cell cycle progression, apoptosis, and oncogenic signaling.
p53-Dependent Apoptosis
One of the key mechanisms by which SIRT2 inhibitors induce cell death is through the activation of the p53 tumor suppressor protein.
Caption: p53-dependent apoptotic pathway induced by SIRT2 inhibition.
Inhibition of SIRT2 prevents the deacetylation of p53, leading to its accumulation in an acetylated, active state.[2] Activated p53 then transcriptionally upregulates its target genes, including those involved in apoptosis such as PUMA (p53 upregulated modulator of apoptosis), ultimately leading to cancer cell death.[2] This mechanism is particularly relevant in cancer cells with functional p53.[2]
c-Myc Oncoprotein Degradation
Another significant anti-cancer mechanism of SIRT2 inhibitors involves the destabilization of the c-Myc oncoprotein.
Caption: SIRT2 inhibition leads to c-Myc degradation and reduced proliferation.
The SIRT2 inhibitor TM has been shown to decrease the levels of the c-Myc oncoprotein in various cancer cell lines.[8] The sensitivity of cancer cells to TM correlates with the inhibitor's ability to reduce c-Myc levels.[8] This suggests that inhibiting SIRT2 promotes the degradation of c-Myc, thereby suppressing the proliferation of cancer cells that are dependent on this oncoprotein.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of a novel SIRT2 inhibitor on cancer cell lines.
Caption: General experimental workflow for SIRT2 inhibitor evaluation.
This workflow begins with initial screening to determine the potency of the inhibitor across different cancer cell lines. Promising candidates are then subjected to more detailed mechanistic studies to elucidate how they induce cell death and/or inhibit proliferation, ultimately leading to the identification of the key signaling pathways involved.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
SIRT2-IN-10: A Technical Guide to its Impact on Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including the regulation of microtubule dynamics through the deacetylation of α-tubulin at lysine 40. Dysregulation of SIRT2 activity has been implicated in neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of SIRT2-IN-10, a small molecule inhibitor of SIRT2, and its consequential impact on tubulin acetylation. This document details the mechanism of action, summarizes key quantitative data for representative SIRT2 inhibitors, provides comprehensive experimental protocols for assessing its cellular effects, and visualizes the associated signaling pathways.
Introduction to SIRT2 and Tubulin Acetylation
SIRT2 is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs). Predominantly localized in the cytoplasm, SIRT2 is a key regulator of various cellular functions, including cell cycle progression, genomic stability, and metabolic homeostasis.[1][2] One of its most well-established substrates is α-tubulin, a major component of microtubules.[3][4]
Microtubules are dynamic cytoskeletal polymers essential for intracellular transport, cell division, and maintenance of cell shape. The post-translational modification of tubulin, including acetylation, is critical for regulating microtubule structure and function. Acetylation of α-tubulin at lysine 40 (K40) is associated with microtubule stability.[5] This modification is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (α-TATs) and deacetylases. In mammalian cells, the primary tubulin deacetylases are HDAC6 and SIRT2.[5]
Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin, which can impact microtubule-dependent processes. This has generated significant interest in developing selective SIRT2 inhibitors for therapeutic applications, particularly in oncology and neurodegenerative disorders.
This compound and Other SIRT2 Inhibitors: Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activity of several well-characterized SIRT2 inhibitors to provide a comparative context for researchers.
| Inhibitor | Target(s) | IC50 (SIRT2) | IC50 (SIRT1) | IC50 (SIRT3) | Reference |
| AGK2 | SIRT2 | 3.5 µM | >35 µM | >35 µM | [6] |
| SirReal2 | SIRT2 | 140 nM | >100 µM | >100 µM | [6][7] |
| Tenovin-6 | SIRT1, SIRT2 | 10 µM | 21 µM | 67 µM | [8] |
| Thiomyristoyl (TM) | SIRT2 | 28 nM | 98 µM | >200 µM | [6] |
| AK-7 | SIRT2 | 15.5 µM | - | - | [6] |
| AEM2 | SIRT2 | 3.8 µM | ~114 µM | - | [9] |
Note: The IC50 values can vary depending on the assay conditions.
Experimental Protocols
Western Blotting for Acetylated Tubulin
This protocol details the detection of changes in α-tubulin acetylation levels in cultured cells following treatment with a SIRT2 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Mouse monoclonal anti-acetylated-α-tubulin (Lys40)
-
Rabbit polyclonal anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of SIRT2 inhibitor or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Immunofluorescence for Acetylated Tubulin
This protocol allows for the visualization of changes in the subcellular localization and intensity of acetylated α-tubulin.
Materials:
-
Cells cultured on glass coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse monoclonal anti-acetylated-α-tubulin (Lys40)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the SIRT2 inhibitor or vehicle control.
-
Fixation: Wash cells with PBS and fix with fixation buffer for 15-20 minutes at room temperature.[10]
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.[10]
-
Washing: Wash three times with PBS.
-
Blocking: Block with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
SIRT2-Mediated Tubulin Deacetylation Pathway
The following diagram illustrates the central role of SIRT2 in deacetylating α-tubulin and how its inhibition by this compound leads to hyperacetylation of microtubules.
Experimental Workflow for Assessing SIRT2 Inhibition
This diagram outlines the typical experimental workflow to evaluate the effect of a SIRT2 inhibitor on tubulin acetylation.
Conclusion
This compound, as a specific inhibitor of SIRT2, represents a valuable tool for investigating the cellular functions of this important deacetylase. By increasing the acetylation of α-tubulin, SIRT2 inhibitors can modulate microtubule stability and function, thereby impacting a range of cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic potential of SIRT2 inhibition in various disease models. Further investigation into the specific effects of this compound will contribute to a deeper understanding of the intricate role of tubulin acetylation in health and disease.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
Unraveling the Selectivity Profile of SIRT2-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of SIRT2-IN-10, a potent inhibitor of Sirtuin 2 (SIRT2). This document collates available quantitative data, details experimental methodologies for key assays, and presents visual representations of its inhibitory characteristics to support further research and development efforts in the fields of oncology and neurodegenerative diseases.
Core Data Summary
This compound, also identified as Compound 12 in scientific literature, demonstrates potent inhibition of SIRT2. The following table summarizes the quantitative data regarding its inhibitory activity.
| Target | IC50 | Assay Type | Reference |
| SIRT2 | 1.3 µM | In vitro enzymatic assay | [1][2] |
Note: At present, detailed inhibitory data (IC50 values) for this compound against other sirtuin isoforms such as SIRT1 and SIRT3 are not publicly available in the reviewed literature. The primary characterization has focused on its potent activity against SIRT2.
Mechanism of Action and Cellular Effects
SIRT2 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and genomic stability. Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative disorders.
This compound exerts its biological effects by directly inhibiting the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α-tubulin. Increased acetylation of α-tubulin can affect microtubule stability and function, impacting cell division and intracellular transport.
Experimental Protocols
The determination of the inhibitory potency of this compound relies on robust in vitro and cellular assays. The following are detailed methodologies for key experiments typically employed in the characterization of SIRT2 inhibitors.
In Vitro Fluorometric Deacetylase Assay
This assay is a standard method for quantifying the enzymatic activity of sirtuins and the potency of their inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore quenched by a neighboring group. Upon deacetylation by SIRT2, a developing enzyme in the assay mixture cleaves the peptide, releasing the fluorophore and resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of deacetylation, leading to a lower fluorescence signal.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide)
-
NAD+
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing enzyme (e.g., Trypsin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant SIRT2 enzyme to each well, except for the negative control wells.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the SIRT2 reaction and initiate the developing reaction by adding the developing enzyme.
-
Incubate at 37°C for 20-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~350-360 nm and emission at ~450-460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
This compound
-
Cell lysis buffer
-
Antibodies against SIRT2 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified period.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for SIRT2.
-
Quantify the band intensities and plot the amount of soluble SIRT2 as a function of temperature for both the treated and untreated samples.
-
An increase in the temperature at which 50% of the SIRT2 is denatured (a shift in the melting curve) in the presence of this compound confirms target engagement.
Visualizing the Selectivity Profile and Experimental Workflow
To better understand the selectivity of this compound and the experimental process, the following diagrams are provided.
Caption: Selectivity profile of this compound against key sirtuin isoforms.
Caption: Workflow for the in vitro fluorometric deacetylase assay.
Conclusion
This compound is a valuable tool compound for studying the biological functions of SIRT2. Its potent and specific inhibition of SIRT2 allows for the targeted investigation of pathways regulated by this enzyme. While the current data strongly supports its efficacy against SIRT2, a comprehensive selectivity screen against a broader panel of sirtuin isoforms would further solidify its profile as a selective chemical probe. The experimental protocols detailed herein provide a foundation for researchers to independently validate its activity and explore its therapeutic potential.
References
The Role of SIRT2 Inhibition in Cell Cycle Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the effects of Sirtuin 2 (SIRT2) inhibition on cell cycle progression based on publicly available research. The specific compound "SIRT2-IN-10" did not yield targeted results in the conducted literature search. Therefore, this guide focuses on the general effects observed with various SIRT2 inhibitors and SIRT2 knockdown studies.
Core Concepts: SIRT2 and the Cell Cycle
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent deacetylase family of proteins.[1][2][3] While predominantly found in the cytoplasm, SIRT2 translocates to the nucleus during the G2/M phase of the cell cycle.[3][4][5] This dynamic localization highlights its role in critical cell cycle transitions. SIRT2 has been shown to deacetylate various substrates involved in cell cycle regulation, including α-tubulin, histone H4 at lysine 16 (H4K16ac), and p53.[3][4][6] Its involvement in these processes makes it a compelling target for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer.[3][7]
Inhibition of SIRT2 has been demonstrated to induce cell cycle arrest, promote apoptosis, and suppress tumor growth in various cancer cell lines.[1][2][8] The primary mechanism appears to be the disruption of mitotic progression and the activation of cell cycle checkpoints.
Quantitative Effects of SIRT2 Inhibition on Cell Cycle Progression
The following table summarizes the quantitative data from studies investigating the impact of SIRT2 inhibition or knockdown on cell cycle phase distribution.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| RPMI-8226 (Multiple Myeloma) | Sh-SIRT2 | Increased (P<0.01) | Reduced (P<0.01) | Not Specified | [1][2] |
| NCI-H929 (Multiple Myeloma) | Sh-SIRT2 | Increased (P<0.01) | Reduced (P<0.01) | Not Specified | [1][2] |
| HCT116 (Colorectal Cancer) | MHY2245 (1.0 µM) | Not Specified | Not Specified | 68.85 | [8] |
| BV2 (Microglia) | SIRT2 siRNA | Increased | Decreased | Not Specified | [9] |
Key Signaling Pathways Modulated by SIRT2 Inhibition
SIRT2 inhibition impacts several critical signaling pathways that govern cell cycle progression.
SIRT2 and the p53 Pathway
SIRT2 can deacetylate the tumor suppressor protein p53.[4] Deacetylation by SIRT2 is thought to counteract p53-dependent cell cycle arrest.[4] Consequently, inhibition of SIRT2 can lead to increased p53 acetylation, enhancing its pro-apoptotic and cell cycle arrest functions.[4]
Caption: SIRT2 Inhibition and p53-mediated G1/S Arrest.
SIRT2 and Mitotic Progression
SIRT2 plays a crucial role in mitosis. It deacetylates H4K16, which is a necessary step for chromatin condensation.[3][5] Overexpression of SIRT2 has been shown to prolong mitosis.[4][10] Inhibition of SIRT2 can therefore lead to defects in mitotic progression, potentially triggering a G2/M arrest or apoptosis.
Caption: SIRT2 Inhibition and Disruption of Mitotic Progression.
SIRT2 and CDK Regulation
SIRT2 activity is regulated by cyclin-dependent kinases (CDKs). For instance, CDK1 phosphorylates SIRT2 at Ser-368 during the G2/M transition, which can delay cell cycle progression.[6][11] Furthermore, SIRT2 can deacetylate and regulate the activity of other CDKs, such as CDK9, which is involved in the replication stress response.[5][12] Inhibition of SIRT2 could therefore disrupt the fine-tuned regulation of CDK activity throughout the cell cycle.
Caption: SIRT2 and Cyclin-Dependent Kinase (CDK) Regulation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess the effect of SIRT2 inhibitors on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the SIRT2 inhibitor at various concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This method is used to detect changes in the expression levels of key cell cycle regulatory proteins following treatment with a SIRT2 inhibitor.
Protocol:
-
Protein Extraction: Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against cell cycle-related proteins (e.g., Cyclin B1, Cdc2, p53, acetylated-p53) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro SIRT2 Deacetylase Activity Assay
This assay measures the enzymatic activity of SIRT2 and the inhibitory potential of a compound.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant SIRT2 enzyme, an acetylated peptide substrate (e.g., a p53-derived peptide), and the SIRT2 inhibitor at various concentrations in an assay buffer.[4]
-
Initiation: Start the reaction by adding NAD+.[4]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[4]
-
Development: Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence using a microplate reader. The signal intensity is proportional to the SIRT2 activity. The IC50 value of the inhibitor can be calculated from the dose-response curve.
Conclusion
The inhibition of SIRT2 presents a promising strategy for targeting cell cycle progression, particularly in the context of cancer therapy. By interfering with key mitotic events and activating tumor suppressor pathways, SIRT2 inhibitors can effectively induce cell cycle arrest and apoptosis in cancer cells. The protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the specific mechanisms and the development of potent and selective SIRT2 inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 | Abcam [abcam.com]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
In Vivo Profile of SIRT2 Inhibition: A Technical Guide for Preclinical Research
Disclaimer: As of late 2025, publicly available in vivo research, including pharmacokinetic and detailed efficacy studies, specifically on the compound SIRT2-IN-10 is limited. This compound is recognized as a potent in vitro inhibitor of Sirtuin 2 (SIRT2) with an IC50 of 1.3 μM and is commercially available for research purposes in cancer and neurodegenerative diseases. This guide will provide a comprehensive overview of the methodologies and findings from in vivo studies of other well-characterized SIRT2 inhibitors, such as AGK2 , AK-7 , and Thiomyristoyl lysine (TM) , to serve as a technical framework for researchers investigating novel SIRT2 inhibitors like this compound.
Introduction to SIRT2 as a Therapeutic Target
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is predominantly located in the cytoplasm. It plays a crucial role in various cellular processes, including cell cycle regulation, metabolic pathways, and inflammatory responses. Its involvement in the pathophysiology of a range of diseases has made it an attractive target for therapeutic intervention. Preclinical studies using genetic and pharmacological inhibition of SIRT2 have demonstrated potential benefits in models of neurodegenerative disorders, cancer, and metabolic diseases. This document outlines the key in vivo findings and experimental approaches for evaluating SIRT2 inhibitors.
Quantitative Data on In Vivo Studies of SIRT2 Inhibitors
The following tables summarize the quantitative data from in vivo studies of prominent SIRT2 inhibitors across different therapeutic areas.
Table 1: In Vivo Efficacy of SIRT2 Inhibitors in Neurodegenerative Disease Models
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Efficacy Endpoints | Reference |
| AK-7 | R6/2 and 140CAG Mice | Huntington's Disease | 10-20 mg/kg, i.p. | Improved motor function, extended survival, reduced brain atrophy, and decreased aggregation of mutant huntingtin. | [1] |
| AK-7 | MPTP-induced Mice | Parkinson's Disease | Not specified | Prevents dopamine depletion and dopaminergic neuron loss. | [2] |
| AGK2 | Drosophila model | Parkinson's Disease | 1 mM in fly food | Rescues α-Synuclein-mediated toxicity. | [3] |
| AK-7 | MCAO Mice | Ischemic Stroke | Not specified | Decreased infarct volume and improved neurological function. | [4] |
Table 2: In Vivo Efficacy of SIRT2 Inhibitors in Cancer Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Endpoints | Reference |
| TM | Xenograft and Genetically Engineered Mice | Breast Cancer | Not specified | Repressed tumor growth. | [5] |
| Compound 7 | H441 Xenograft Mice | Non-small Cell Lung Cancer | Not specified | Markedly inhibited tumor growth. | [6] |
Table 3: In Vivo Efficacy of SIRT2 Inhibitors in Metabolic and Inflammatory Models
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Efficacy Endpoints | Reference |
| AGK2 | C57BL/6J Mice with CLP-induced sepsis | Sepsis | 82 mg/kg, i.p. | Significantly reduced mortality and levels of inflammatory cytokines (TNF-α, IL-6). | [7] |
| AGK2 | BALB/c Mice | Tuberculosis (with BCG vaccine) | Not specified | Enhanced mycobacteria-specific stem cell memory responses. | [8] |
| AGK2 | HBV Transgenic C57BL/6 Mice | Hepatitis B Virus Infection | 20-82 mg/kg, i.p. | Reduced pathogen load. | [9][10] |
Table 4: Pharmacokinetic and Toxicological Profile of Selected SIRT2 Inhibitors
| Compound | Parameter | Value | Animal Model | Reference |
| AK-7 | Brain Permeability | Brain-permeable | Mice | [2] |
| AK-7 | Acute Toxicity | Safe up to 2500 mg/kg | Mice | [1] |
| TM | Toxicity | Limited effects on non-cancerous cells and tumor-free mice. | Mice | [11] |
| AGK2 | In Vivo Administration | 20-82 mg/kg, i.p. | Mice | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments involving SIRT2 inhibitors.
Animal Models
-
Neurodegenerative Disease Models:
-
Huntington's Disease: R6/2 and 140CAG transgenic mouse models are commonly used, expressing mutant huntingtin protein.[1]
-
Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a standard for studying dopamine depletion.[2] A Drosophila model expressing α-synuclein is also utilized.[3]
-
Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in mice is a widely accepted method to mimic ischemic stroke.[4]
-
-
Cancer Models:
-
Xenograft Models: Human cancer cell lines (e.g., H441 for non-small cell lung cancer) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[6]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific types of cancer, providing a more physiologically relevant tumor microenvironment.[5]
-
-
Metabolic and Inflammatory Models:
Dosing and Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering SIRT2 inhibitors in preclinical studies.[1][7]
-
Vehicle: The choice of vehicle is critical for ensuring the solubility and stability of the compound. A common vehicle for AK-7 is a solution of DMSO in PBS with 2% Tween-20.[12] For AGK2, DMSO is often used.[7]
-
Dose and Frequency: Doses can vary significantly depending on the compound and the model. For example, AK-7 has been used at 10-20 mg/kg daily in Huntington's disease models.[1] AGK2 has been administered as a single dose of 82 mg/kg in a sepsis model.[7]
Efficacy Assessment
-
Neurodegeneration:
-
Behavioral Tests: Motor function can be assessed using tests like the accelerating rotarod.[1]
-
Histopathology: Brain tissue is analyzed for markers of neurodegeneration, such as neuronal loss (e.g., dopaminergic neurons in Parkinson's models) and protein aggregation (e.g., mutant huntingtin).[1][2]
-
Biochemical Analysis: Levels of key proteins and neurotransmitters (e.g., dopamine) are quantified.[2]
-
-
Cancer:
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers.
-
Survival Analysis: The lifespan of tumor-bearing animals is monitored.
-
Biomarker Analysis: Changes in the acetylation of SIRT2 substrates (e.g., α-tubulin) and downstream signaling molecules (e.g., c-Myc) in tumor tissue are assessed by Western blot.[6]
-
-
Metabolic and Inflammatory Diseases:
Visualizations of Signaling Pathways and Workflows
Signaling Pathways Modulated by SIRT2 Inhibition
SIRT2 inhibition has been shown to impact several key signaling pathways implicated in disease pathogenesis.
Caption: Key signaling pathways affected by SIRT2 inhibition in different disease contexts.
Experimental Workflow for In Vivo Evaluation of a Novel SIRT2 Inhibitor
The following diagram illustrates a typical workflow for the preclinical in vivo assessment of a new SIRT2 inhibitor.
Caption: A generalized workflow for the in vivo evaluation of a novel SIRT2 inhibitor.
Conclusion
The pharmacological inhibition of SIRT2 presents a promising therapeutic strategy for a variety of diseases. While specific in vivo data for this compound is not yet widely available, the extensive research on other SIRT2 inhibitors like AGK2, AK-7, and TM provides a robust framework for its preclinical development. This guide has summarized key quantitative findings, detailed common experimental protocols, and visualized the underlying biological pathways and research workflows. Researchers investigating this compound or other novel SIRT2 inhibitors can leverage this information to design and execute rigorous in vivo studies to assess their therapeutic potential. Future research should focus on elucidating the pharmacokinetic and toxicological profiles of new SIRT2 inhibitors to facilitate their translation into clinical applications.
References
- 1. The Sirtuin 2 Inhibitor AK-7 is Neuroprotective in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 5. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AGK2 | Sirtuin 2 inhibitor | CAS 304896-28-4 | cell-permeable epigenetic modifier | Buy AGK-2 from Supplier InvivoChem [invivochem.com]
- 8. SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo [medsci.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
SIRT2-IN-10 and its Influence on Inflammatory Pathways: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "SIRT2-IN-10." Therefore, this guide will focus on the well-characterized effects of selective Sirtuin 2 (SIRT2) inhibitors on inflammatory pathways, using the frequently studied compound AGK2 as a primary example to illustrate the mechanism and impact of SIRT2 inhibition.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily located in the cytoplasm, SIRT2 is involved in a multitude of cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis.[1][2] Emerging evidence has highlighted a critical and complex role for SIRT2 in the regulation of inflammation.[3] Its activity has been implicated in the modulation of key inflammatory signaling cascades, making it a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[4] This guide provides a technical overview of the influence of SIRT2 inhibition on inflammatory pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism: How SIRT2 Inhibition Modulates Inflammation
The primary anti-inflammatory effects of SIRT2 inhibition are attributed to its role in deacetylating and thereby regulating key proteins involved in pro-inflammatory signaling. The two most prominent pathways influenced by SIRT2 are the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways.
-
NF-κB Pathway: SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310.[2][5] This deacetylation is a crucial step in the regulation of NF-κB activity. Inhibition of SIRT2 leads to the hyperacetylation of p65, which can alter its transcriptional activity and subsequently suppress the expression of a subset of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.[2][6]
-
NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[7][8] SIRT2 has been shown to deacetylate the NLRP3 protein itself.[1] Inhibition of SIRT2 can lead to the activation of the NLRP3 inflammasome in some contexts, while other studies suggest SIRT2 inhibition can be protective in inflammatory conditions where NLRP3 is a factor.[9][10] The context-dependent role highlights the complexity of SIRT2's regulatory function.
-
MAPK Signaling: SIRT2 has also been shown to regulate Mitogen-Activated Protein Kinase (MAPK) signaling.[11] Downregulation of SIRT2 can increase the acetylation of MAPK phosphatase-1 (MKP-1), which in turn can attenuate the phosphorylation of p38 and JNK, two key kinases in inflammatory signaling.[9]
Visualizing the Mechanisms and Workflows
To clarify the complex interactions, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying SIRT2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 Inhibitors in Cancer and Inflammation | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Selective Inhibition of SIRT2 Improves Outcomes in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Activation | NLRP3 Inflammasome [promega.jp]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Context-dependent role of sirtuin 2 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT2 Promotes NLRP3-Mediated Microglia Pyroptosis and Neuroinflammation via FOXO3a Pathway After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SIRT2-IN-10 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and tumorigenesis.[1][2] Its involvement in the deacetylation of key proteins such as α-tubulin and histone H4 makes it a compelling target for therapeutic intervention in cancer and neurodegenerative diseases.[3][4] SIRT2-IN-10, also identified as Compound 12 in scientific literature, is a potent and selective inhibitor of SIRT2, making it a valuable tool for studying the biological functions of this enzyme and for potential drug development.[4]
These application notes provide a detailed protocol for utilizing this compound in in vitro kinase (deacetylase) assays to determine its inhibitory activity and characterize its mechanism of action.
Data Presentation
The inhibitory activity of this compound and other commonly used SIRT2 inhibitors are summarized in the table below. This data is essential for comparing the potency and selectivity of various compounds.
| Compound Name | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Notes | Reference |
| This compound (Compound 12) | 1.3 | >50 | >50 | Potent and selective for SIRT2. | [4] |
| SirReal2 | 0.140 | >100 | >100 | Highly potent and selective SIRT2 inhibitor. | [5] |
| AGK2 | 3.5 | >50 | >50 | Selective SIRT2 inhibitor. | [2][5] |
| Tenovin-6 | 10 | 21 | 67 | Pan-sirtuin inhibitor. | [6] |
| Sirtinol | 38 | 131 | - | Pan-sirtuin inhibitor. | [5] |
| Nicotinamide | 27 | - | - | A known pan-sirtuin inhibitor, often used as a positive control. |
Experimental Protocols
This section details a robust protocol for a fluorescence-based in vitro deacetylase assay to measure the inhibitory effect of this compound. This protocol is adapted from established methods for characterizing sirtuin inhibitors.[7][8]
Materials and Reagents
-
Enzyme: Recombinant human SIRT2 (e.g., BPS Bioscience, Cat. No. 50013)
-
Substrate: Fluorogenic SIRT2 substrate (e.g., Fluor de Lys®-SIRT2, BPS Bioscience, Cat. No. 50085)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+) (e.g., Sigma-Aldrich, Cat. No. N8285)
-
Inhibitor: this compound (user-provided or commercially sourced)
-
Positive Control Inhibitor: Nicotinamide (e.g., Sigma-Aldrich, Cat. No. N0636)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA
-
Developer Solution: As provided with the fluorogenic substrate kit (e.g., Fluor de Lys® Developer)
-
Reaction Plates: Black, flat-bottom 96-well plates suitable for fluorescence measurements
-
Plate Reader: Fluorescence plate reader with excitation at 360 nm and emission at 460 nm
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of SIRT2 enzyme, fluorogenic substrate, and NAD+ in assay buffer at the desired concentrations.
-
-
Assay Protocol:
-
Add 20 µL of assay buffer to all wells of the 96-well plate.
-
Add 5 µL of the diluted this compound solutions to the test wells.
-
Add 5 µL of assay buffer with the same percentage of DMSO to the control (no inhibitor) and blank (no enzyme) wells.
-
Add 5 µL of a known SIRT2 inhibitor (e.g., Nicotinamide) to the positive control wells.
-
Add 10 µL of the SIRT2 enzyme solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of the fluorogenic substrate and NAD+.
-
The final reaction volume will be 50 µL. Final concentrations in the assay could be, for example: 25 nM SIRT2, 50 µM fluorogenic substrate, and 500 µM NAD+.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Detection:
-
After the incubation period, stop the enzymatic reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light, to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of control well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
SIRT2 Signaling Pathway and Inhibition by this compound
Caption: SIRT2 signaling and its inhibition.
Experimental Workflow for In Vitro SIRT2 Inhibition Assay
Caption: In vitro SIRT2 inhibition assay workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. bpsbioscience.com [bpsbioscience.com]
Recommended working concentrations for SIRT2-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the use of SIRT2-IN-10, a potent inhibitor of Sirtuin 2 (SIRT2). The information is intended to guide researchers in designing and executing experiments to investigate the role of SIRT2 in various biological processes.
Introduction
SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis. Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative diseases. This compound is a potent and selective inhibitor of SIRT2 with an IC50 of 1.3 μM, making it a valuable tool for studying the biological functions of SIRT2.[1]
Data Presentation
The following table summarizes the recommended working concentrations for this compound in various applications based on published data.
| Application | Cell Line | Concentration Range | Incubation Time | Key Observations |
| Cell Proliferation Assay | MCF-7 | 0 - 50 µM | 72 hours | Inhibition of cell proliferation in a concentration-dependent manner. |
| Western Blot (α-tubulin acetylation) | MCF-7 | 6.25 - 50 µM | 6 hours | Increased acetylation of α-tubulin in a dose-dependent manner. |
Signaling Pathway
SIRT2 is a cytoplasmic deacetylase with a wide range of substrates. Its inhibition by this compound can lead to the hyperacetylation of these substrates, thereby modulating their function and downstream signaling pathways. A simplified representation of the SIRT2 signaling pathway is depicted below.
Caption: SIRT2 signaling pathway and points of inhibition by this compound.
Experimental Protocols
Cell-Based Assays
1. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
MCF-7 cells (or other cell line of interest)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 to 50 µM.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis
2. Detection of α-tubulin Acetylation
This protocol describes the detection of changes in α-tubulin acetylation in response to this compound treatment.
-
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-SIRT2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM) for 6 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
-
Immunoprecipitation
3. Immunoprecipitation of Acetylated Proteins
This protocol can be used to enrich for acetylated proteins to identify novel substrates of SIRT2.
-
Materials:
-
Cells treated with this compound or vehicle
-
Immunoprecipitation lysis buffer
-
Anti-acetyl-lysine antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
-
Protocol:
-
Lyse the cells in immunoprecipitation lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-acetyl-lysine antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins with elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate SIRT2 substrates.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cellular process.
Caption: A general experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for SIRT2 Inhibition in Mouse Models of Parkinson's Disease
These application notes provide a comprehensive overview of the administration of Sirtuin 2 (SIRT2) inhibitors in preclinical mouse models of Parkinson's disease (PD). The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a promising therapeutic target for Parkinson's disease.[1][2][3] Elevated SIRT2 levels are associated with aging, a primary risk factor for PD.[4][5] Inhibition of SIRT2 has been shown to be neuroprotective in various PD models by modulating key pathological processes including α-synuclein aggregation, microtubule stability, oxidative stress, and neuroinflammation.[4][5][6] This document outlines the application of SIRT2 inhibitors in vivo, with a focus on commonly used compounds and experimental paradigms.
Data Summary of SIRT2 Inhibitor Administration in Mouse Models of PD
The following table summarizes the quantitative data from key studies on the administration of SIRT2 inhibitors in mouse models of Parkinson's disease.
| Compound | Mouse Model | Dosage | Administration Route | Frequency & Duration | Key Outcomes | Reference |
| AK7 | Acute MPTP | 30 mg/kg | Intraperitoneal (i.p.) | 10 min before and 50 min after a single MPTP injection | Prevents dopamine (DA) and DOPAC depletion in the striatum. | [7] |
| AK7 | Subacute MPTP | 10 or 20 mg/kg | Intraperitoneal (i.p.) | 10 min before and 50 min after daily MPTP injections for 4 days | Prevents striatal DA loss, preserves dopaminergic neurons in the substantia nigra, and improves motor performance. | [7] |
| AGK2 | In vitro (dopaminergic cells) | Not Applicable | Not Applicable | Not Applicable | Reduces α-synuclein-mediated toxicity in a dose-dependent manner. | [8] |
| AK-1 | In vitro (dopaminergic cells) | Not Applicable | Not Applicable | Not Applicable | Protects against dopaminergic cell death. | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of SIRT2 inhibitors in mouse models of Parkinson's disease are provided below.
MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study the neurodegeneration of dopaminergic neurons seen in Parkinson's disease.
a. Acute MPTP Model Protocol:
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration: A single intraperitoneal (i.p.) injection of MPTP is administered at a dose of 40 mg/kg.[7]
-
SIRT2 Inhibitor Administration: The SIRT2 inhibitor (e.g., AK7 at 30 mg/kg) is administered via i.p. injection 10 minutes before and 50 minutes after the MPTP injection.[7]
-
Endpoint Analysis: Animals are sacrificed 7 days after the MPTP injection for neurochemical and histological analysis.[7]
b. Subacute MPTP Model Protocol:
-
Animals: Male C57BL/6 mice are commonly used.
-
MPTP Administration: MPTP is administered once daily via i.p. injection at a dose of 20 mg/kg for 4 consecutive days.[7]
-
SIRT2 Inhibitor Administration: The SIRT2 inhibitor (e.g., AK7 at 10 or 20 mg/kg) is administered i.p. 10 minutes before and 50 minutes after each MPTP injection.[7]
-
Endpoint Analysis: Mice are sacrificed 5 days after the last MPTP injection for subsequent analysis.[7]
Behavioral Testing
Motor function can be assessed using various behavioral tests.
a. Beam Test Protocol:
-
A narrow wooden beam is suspended between two platforms.
-
Mice are trained to traverse the beam.
-
On the test day, the time taken to cross the beam and the number of foot slips are recorded. This is typically performed 3 days after the last MPTP administration in the subacute model.[7]
Neurochemical Analysis
a. HPLC-ECD for Dopamine and Metabolites:
-
Striatal tissue is dissected and homogenized.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is used to quantify the levels of dopamine (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[7]
Histological Analysis
a. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Brains are fixed, sectioned, and stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological analysis is performed to count the number of TH-positive neurons in the substantia nigra.[7]
Visualizations
Signaling Pathways
Caption: SIRT2 signaling cascade in Parkinson's disease.
Experimental Workflow
Caption: Workflow for in vivo SIRT2 inhibitor studies.
Logical Relationships
Caption: SIRT2 inhibition and neuroprotection logic.
References
- 1. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia [dash.harvard.edu]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]
- 5. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sirtuin 2 Inhibition in Alleviating the Pathogenesis of Parkinson’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting SIRT2 Inhibition by SIRT2-IN-10 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control.[1] Dysregulation of SIRT2 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. One of the key cytoplasmic substrates of SIRT2 is α-tubulin, a major component of microtubules.[1] SIRT2 deacetylates α-tubulin at lysine-40, and inhibition of SIRT2 is expected to lead to an increase in the acetylation of α-tubulin.[2]
This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of SIRT2 by a specific small molecule inhibitor, SIRT2-IN-10. This inhibitor has been shown to be a potent SIRT2 inhibitor with an IC50 of 1.3 μM.[3][4] The protocol outlines the treatment of cells with this compound and the subsequent detection of changes in the acetylation status of α-tubulin as a downstream marker of SIRT2 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SIRT2-mediated deacetylation and the overall experimental workflow for the Western blot protocol.
Caption: SIRT2 signaling pathway and inhibition by this compound.
Caption: Western blot workflow for detecting SIRT2 inhibition.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to final concentrations ranging from 6.25 µM to 50 µM.[4] A vehicle control (DMSO) should be included.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 6 hours at 37°C in a CO2 incubator.[4]
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plate on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, take an equal amount of protein (e.g., 20-30 µg) from each sample.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the boiled samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer according to the recommended dilutions (see Table 1).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| This compound Concentration | 6.25 - 50 µM | [4] |
| This compound Treatment Time | 6 hours | [4] |
| Protein Loading Amount | 20 - 30 µg | General Protocol |
| Primary Antibody: anti-SIRT2 | 1:1000 | [1] |
| Primary Antibody: anti-acetylated α-tubulin (Lys40) | 1:1000 | [5] |
| Primary Antibody: anti-α-tubulin (Loading Control) | 1:2000 | General Protocol |
| Secondary Antibody Dilution | 1:5000 - 1:10000 | General Protocol |
Expected Results
Upon successful execution of this protocol, a dose-dependent increase in the acetylation of α-tubulin should be observed in cells treated with this compound compared to the vehicle-treated control cells. The total SIRT2 and total α-tubulin levels should remain relatively unchanged, serving as loading controls. The quantification of the Western blot bands will provide a quantitative measure of SIRT2 inhibition by this compound.
References
- 1. SirT2 (D4O5O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tebubio.com [tebubio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of SIRT2 Inhibitors Using SirReal2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent protein deacetylase family and has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer.[1][2] Its primary cytoplasmic localization and role in deacetylating key proteins like α-tubulin make it a crucial regulator of cellular processes.[3] High-throughput screening (HTS) assays are essential for the discovery of novel SIRT2 inhibitors. These application notes provide a detailed protocol for a fluorescence-based HTS assay to identify and characterize SIRT2 inhibitors, using the potent and selective inhibitor SirReal2 as an example.
SirReal2 is a highly selective inhibitor of SIRT2 with a reported IC50 value of approximately 140 nM.[4] Its unique mechanism of action involves inducing a rearrangement of the enzyme's active site, which contributes to its high selectivity over other sirtuin isoforms.[4] These characteristics make SirReal2 an excellent tool compound for studying SIRT2 biology and a valuable control for HTS campaigns.
Principle of the Assay
The SIRT2 inhibitor screening assay is a fluorometric, two-step enzymatic assay. In the first step, the SIRT2 enzyme deacetylates a synthetic peptide substrate containing an acetylated lysine residue. In the second step, a developer solution is added that specifically recognizes the deacetylated peptide and releases a highly fluorescent molecule. The fluorescence intensity is directly proportional to the SIRT2 activity. In the presence of a SIRT2 inhibitor, the deacetylation reaction is attenuated, resulting in a decreased fluorescence signal.[5][6]
Materials and Reagents
-
SIRT2 Enzyme (human, recombinant)
-
Fluorogenic SIRT2 Substrate (e.g., acetylated p53 peptide)
-
NAD+ (cofactor)
-
SIRT2 Assay Buffer
-
Developer Solution
-
SirReal2 (positive control inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader
Quantitative Data for SIRT2 Inhibitors
The following table summarizes the inhibitory potency of several commonly used SIRT2 inhibitors, providing a baseline for comparison in HTS experiments.
| Inhibitor | IC50 (SIRT2) | Selectivity Notes | Reference(s) |
| SirReal2 | 140 nM | Highly selective for SIRT2 over SIRT1, SIRT3, SIRT4, and SIRT5.[4] | [4] |
| Thiomyristoyl (TM) | 28 nM | Potent and specific for SIRT2, with an IC50 of 98 µM for SIRT1 and no inhibition of SIRT3 at 200 µM.[7] | [7] |
| AGK2 | 3.5 µM | Selective for SIRT2, with minimal effects on SIRT1 or SIRT3 at 10-fold higher concentrations.[7] | [7] |
| Tenovin-6 | 10 µM | Inhibits both SIRT1 (IC50: 21 µM) and SIRT2.[8] | [8] |
| Sirtinol | 38 µM | Inhibits both SIRT1 (IC50: 131 µM) and SIRT2.[7] | [7] |
Experimental Protocols
I. Reagent Preparation
-
SIRT2 Assay Buffer: Prepare the assay buffer as recommended by the manufacturer. A typical buffer may contain Tris-HCl, pH 8.0, with stabilizers.
-
SIRT2 Enzyme: Dilute the SIRT2 enzyme to the desired concentration in cold SIRT2 Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
NAD+ Solution: Prepare a stock solution of NAD+ in SIRT2 Assay Buffer. The final concentration in the assay is typically between 0.5 mM and 1 mM.[1]
-
Substrate Solution: Prepare a stock solution of the fluorogenic SIRT2 substrate in SIRT2 Assay Buffer. The final concentration should be at or below the Km for the substrate to ensure sensitivity to competitive inhibitors.
-
SirReal2 Stock Solution: Prepare a 10 mM stock solution of SirReal2 in 100% DMSO.
-
Compound Plates: For HTS, prepare compound plates by serially diluting test compounds and SirReal2 in DMSO. Then, dilute further in SIRT2 Assay Buffer to the desired screening concentration. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
II. High-Throughput Screening Protocol (96-well format)
This protocol is adapted from commercially available SIRT2 inhibitor screening kits.[5][6]
-
Compound Addition: Add 5 µL of diluted test compound or control (SirReal2, DMSO vehicle) to the wells of a black 96-well plate.
-
Enzyme Addition: Add 40 µL of the diluted SIRT2 enzyme solution to each well.
-
Incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a pre-mixed solution containing the SIRT2 substrate and NAD+ to each well to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Development: Add 50 µL of the Developer Solution to each well.
-
Development Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[5]
III. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of SIRT2 inhibition for each compound using the following formula:
% Inhibition = [1 - (Signalcompound / Signalvehicle)] * 100
-
IC50 Determination: For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of SIRT2 Deacetylation
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by SirReal2.
Experimental Workflow for HTS of SIRT2 Inhibitors
Caption: High-throughput screening workflow for the identification of SIRT2 inhibitors.
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inaccurate pipetting, improper mixing | Ensure proper calibration of pipettes. Mix reagents thoroughly before and after addition. |
| Low signal-to-background ratio | Insufficient enzyme activity, degraded reagents | Use a higher concentration of SIRT2 or substrate. Check the storage and handling of all reagents. |
| High background fluorescence | Autofluorescent compounds, contaminated buffer | Screen compounds for autofluorescence in a separate assay. Use fresh, high-purity reagents. |
| False positives | Compound precipitation, interference with detection | Visually inspect plates for precipitates. Perform counter-screens to identify compounds that interfere with the assay components. |
| False negatives | Low compound potency, insufficient incubation time | Re-screen at a higher concentration. Optimize incubation times for both compound binding and the enzymatic reaction. |
Conclusion
This application note provides a comprehensive framework for conducting high-throughput screening of SIRT2 inhibitors using a robust fluorescence-based assay. By employing the potent and selective inhibitor SirReal2 as a reference compound, researchers can confidently identify and characterize novel modulators of SIRT2 activity. Careful optimization of assay parameters and adherence to the detailed protocols will ensure the generation of high-quality, reproducible data, accelerating the discovery of new therapeutic agents targeting SIRT2.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. High-Throughput Screening Identifies Ascorbyl Palmitate as a SIRT2 Deacetylase and Defatty-Acylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Using SIRT2-IN-10 to Elucidate Autophagy Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT2 (Sirtuin 2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including the regulation of autophagy. Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via the lysosome. Dysregulation of autophagy is implicated in a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. SIRT2 has been largely identified as a negative regulator of autophagy.[1][2][3] Inhibition of SIRT2, therefore, presents a valuable pharmacological tool to induce or enhance autophagic flux, facilitating the study of its complex signaling pathways and offering potential therapeutic avenues.
SIRT2-IN-10 is a potent and specific inhibitor of SIRT2 with an IC50 of 1.3 μM.[1][4][5] By selectively blocking the deacetylase activity of SIRT2, this compound allows for the detailed investigation of SIRT2's role in autophagy and its downstream effects on cellular function. These application notes provide a comprehensive guide to using this compound for studying autophagy, including its mechanism of action, detailed experimental protocols, and expected outcomes based on studies with similar SIRT2 inhibitors.
Mechanism of Action: SIRT2 Inhibition and Autophagy Induction
SIRT2 modulates autophagy through various mechanisms, primarily by deacetylating key proteins involved in the autophagic machinery and related signaling pathways. Inhibition of SIRT2 by compounds like this compound is expected to reverse these effects, leading to an increase in autophagic activity.
Key molecular targets and pathways influenced by SIRT2 inhibition include:
-
α-Tubulin Acetylation: SIRT2 is a known deacetylase of α-tubulin. Increased acetylation of α-tubulin, following SIRT2 inhibition, is associated with enhanced autophagosome trafficking and fusion with lysosomes.[4][6]
-
AMPK/mTOR Signaling: SIRT2 can influence the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways, which are central regulators of autophagy. Inhibition of SIRT2 has been shown to enhance the phosphorylation of AMPK, a key activator of autophagy, while suppressing the activity of mTOR, a potent inhibitor of autophagy.[7]
-
LC3B Deacetylation: Recent studies suggest that SIRT2 can directly deacetylate LC3B, a key protein in autophagosome formation. Inhibition of SIRT2 may therefore promote the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.[8][9]
-
Beclin-1 Regulation: While SIRT1 is more established in directly deacetylating Beclin-1, SIRT2 may also play a role in regulating the Beclin-1 complex, which is crucial for the initiation of autophagy.[4][10] Inhibition of SIRT2 can lead to an increased expression of Beclin-1.[1][7]
The signaling pathway diagram below illustrates the central role of SIRT2 in the regulation of autophagy and the points of intervention for inhibitors like this compound.
Data Presentation: Expected Effects of this compound on Autophagy Markers
The following tables summarize the expected quantitative changes in key autophagy markers based on published data from studies using other SIRT2 inhibitors (e.g., AK-7, AGK2). These serve as a reference for designing experiments with this compound.
Table 1: Effect of SIRT2 Inhibition on Autophagy-Related Protein Levels (Western Blot)
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | Cell Type | Reference |
| LC3-II/LC3-I Ratio | SIRT2 Inhibitor (AGK2) | ↑ 1.8 ± 0.2 | AML12 cells | [1][11] |
| SIRT2 Inhibitor (AK-7) | ↑ ~2.5 | RAW 264.7 cells | [7] | |
| p62/SQSTM1 | SIRT2 Inhibitor (AGK2) | ↓ 0.6 ± 0.1 | AML12 cells | [1][11] |
| SIRT2 Inhibitor (AK-7) | ↓ ~0.5 | RAW 264.7 cells | [7] | |
| Beclin-1 | SIRT2 Inhibitor (AGK2) | ↑ 1.5 ± 0.15 | AML12 cells | [1][11] |
| SIRT2 Inhibitor (AK-7) | ↑ ~1.7 | RAW 264.7 cells | [7] | |
| Phospho-AMPK | SIRT2 Inhibitor (AGK2) | ↑ 2.0 ± 0.3 | AML12 cells | [1][11] |
Table 2: Effect of SIRT2 Inhibition on Autophagosome Formation (Immunofluorescence)
| Measurement | Treatment Group | Value (Mean ± SD) | Cell Type | Reference |
| LC3 Puncta per Cell | Control | 5 ± 2 | RAW 264.7 cells | [7] |
| SIRT2 Inhibitor (AK-7) | 15 ± 4 | RAW 264.7 cells | [7] | |
| Autolysosomes (mRFP-GFP-LC3) | Control (Tolerant) | High Yellow Puncta | RAW 264.7 cells | [7] |
| SIRT2 Inhibitor (AK-7) | ↓ Yellow, ↑ Red Puncta | RAW 264.7 cells | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on autophagy.
Protocol 1: Western Blot Analysis of LC3 and p62
This protocol is for determining the levels of the autophagy markers LC3-II (lipidated form) and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto separate SDS-PAGE gels for LC3 and p62 analysis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize LC3-II to LC3-I or GAPDH, and p62 to GAPDH.
Protocol 2: Immunofluorescence Staining of LC3 Puncta
This protocol is for visualizing the formation of autophagosomes, which appear as punctate structures when stained for LC3. An increase in the number of LC3 puncta per cell indicates an accumulation of autophagosomes.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or digitonin)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Plate cells on coverslips. Treat with this compound as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (1:200 in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibody (1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Stain with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the number of LC3 puncta per cell in at least 50 cells per condition.
Concluding Remarks
This compound is a valuable chemical probe for investigating the role of SIRT2 in autophagy. By inhibiting SIRT2, researchers can effectively induce autophagy and dissect the molecular pathways that govern this fundamental cellular process. The protocols and expected outcomes provided in these application notes offer a solid framework for designing and interpreting experiments aimed at understanding the therapeutic potential of targeting the SIRT2-autophagy axis in various diseases. As with any pharmacological inhibitor, it is crucial to include appropriate controls and to validate findings using complementary approaches, such as genetic knockdown of SIRT2.
References
- 1. The SIRT2-AMPK axis regulates autophagy induced by acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation of Beclin 1 inhibits autophagosome maturation and promotes tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. SIRT1 Promotes Cisplatin Resistance in Bladder Cancer via Beclin1 Deacetylation-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. the-sirt2-ampk-axis-regulates-autophagy-induced-by-acute-liver-failure - Ask this paper | Bohrium [bohrium.com]
Application Notes for Investigating Mitochondrial Function Using SIRT2 Inhibitors
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase primarily located in the cytoplasm, playing a crucial role in various cellular processes, including metabolic regulation, cell cycle control, and oxidative stress response.[1][2][3] Although not localized within the mitochondria, SIRT2 significantly influences mitochondrial function through the deacetylation of various target proteins involved in mitochondrial biogenesis, dynamics, and redox homeostasis.[1][3][4] The use of specific inhibitors of SIRT2 allows researchers to investigate the intricate roles of this enzyme in mitochondrial physiology and pathology. This document provides a detailed guide for utilizing SIRT2 inhibitors to study mitochondrial function, with the understanding that while the specific inhibitor "SIRT2-IN-10" did not yield specific public data, the principles and protocols outlined here are applicable to potent and selective SIRT2 inhibitors.
Mechanism of Action of SIRT2 in Mitochondrial Regulation
SIRT2's influence on mitochondria is indirect, mediated through the deacetylation of key regulatory proteins in the cytoplasm that, in turn, affect mitochondrial processes. Inhibition of SIRT2 can therefore lead to a range of observable effects on mitochondrial function.
Key signaling pathways and processes influenced by SIRT2 include:
-
Mitochondrial Biogenesis and Dynamics: SIRT2 inhibition has been shown to modulate the expression of proteins involved in mitochondrial biogenesis and dynamics. For instance, inhibition can lead to the downregulation of mitochondrial transcription factor A (TFAM) and the fusion-related protein Mitofusin 2 (Mfn2), while upregulating the fission-related protein Dynamin-related protein 1 (DRP1).[1] This disruption of the fission-fusion balance can lead to altered mitochondrial morphology, such as more fragmented mitochondria.[5]
-
Redox Homeostasis: SIRT2 plays a role in the cellular antioxidant response. Its inhibition can block the nuclear translocation of Forkhead box protein O3a (FoxO3a), a key transcription factor for antioxidant genes like Superoxide dismutase 2 (SOD2) and Catalase (Cat).[1] This can result in increased levels of reactive oxygen species (ROS).[1]
-
Metabolic Reprogramming: SIRT2 is implicated in the regulation of metabolic pathways. Downregulation of SIRT2 can suppress oxidative phosphorylation (OXPHOS) and influence glycolysis.[6] This is linked to the regulation of the MEK1-ERK-DRP1 and AKT1-DRP1 signaling axes.[6]
Applications in Research and Drug Development
The investigation of mitochondrial function using SIRT2 inhibitors is relevant in various research areas:
-
Neurodegenerative Diseases: SIRT2 inhibition has shown neuroprotective effects in models of Huntington's and Parkinson's diseases.[2]
-
Cancer Biology: SIRT2's role in cancer is complex, acting as both a tumor suppressor and promoter depending on the context.[7] Investigating its impact on mitochondrial metabolism in cancer cells is a key area of research.
-
Metabolic Disorders: SIRT2 is involved in regulating insulin sensitivity and adipogenesis, making it a target for studying metabolic diseases like type 2 diabetes.[3][8]
-
Cellular Aging: Sirtuins are closely linked to the aging process, and understanding SIRT2's role in mitochondrial health can provide insights into age-related cellular decline.[7]
Data Presentation
The following tables summarize quantitative data on the effects of SIRT2 inhibition on mitochondrial function, based on studies using various SIRT2 inhibitors.
Table 1: Effects of SIRT2 Inhibition on Mitochondrial Parameters
| Parameter | Observation | Fold Change/Percentage Change | Cell Type/Model | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Significant decline | Varies with inhibitor and concentration | Bovine Oocytes | [1] |
| ATP Content | Significant reduction | ~60% reduction with 5 µM SirReal2 | Bovine Oocytes | [1] |
| Reactive Oxygen Species (ROS) Levels | Significant increase | Varies with inhibitor and concentration | Bovine Oocytes | [1] |
| Mitochondrial Morphology | Increased fragmentation (rounder, smaller) | Significant difference in circularity and aspect ratio | Mouse Cortex | [5] |
Table 2: Effects of SIRT2 Inhibition on Protein Expression and Signaling
| Target Protein/Pathway | Effect of Inhibition | Method of Detection | Cell Type/Model | Reference |
| TFAM | Downregulation | Western Blot | Bovine Oocytes | [1] |
| Mfn2 | Downregulation | Western Blot | Bovine Oocytes | [1] |
| DRP1 | Upregulation | Western Blot | Bovine Oocytes | [1] |
| FoxO3a Nuclear Translocation | Blocked | Immunofluorescence/Western Blot | Bovine Oocytes | [1] |
| α-tubulin Acetylation | Increased | Western Blot | Bovine Oocytes | [1] |
| H4K16 Acetylation | Increased | Western Blot | Bovine Oocytes | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of a SIRT2 inhibitor on mitochondrial function.
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess the effect of a SIRT2 inhibitor on the mitochondrial membrane potential.
-
Materials:
-
Cells of interest
-
SIRT2 inhibitor (e.g., dissolved in DMSO)
-
JC-1 dye (or other potential-sensitive dyes like TMRE or TMRM)
-
Fluorescence microscope or flow cytometer
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Treat cells with the SIRT2 inhibitor at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO).
-
Prepare a working solution of JC-1 dye in pre-warmed culture medium according to the manufacturer's instructions (typically 1-10 µg/mL).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS for imaging/analysis.
-
For microscopy: Capture images using a fluorescence microscope with appropriate filters for green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. Quantify the red/green fluorescence intensity ratio.
-
For flow cytometry: Scrape and resuspend the cells. Analyze the cell suspension using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A decrease in the FL2/FL1 ratio indicates mitochondrial depolarization.
-
Protocol 2: Measurement of Cellular ATP Levels
-
Objective: To determine the impact of SIRT2 inhibition on cellular ATP production.
-
Materials:
-
Cells of interest
-
SIRT2 inhibitor
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
-
Cell lysis buffer
-
-
Procedure:
-
Plate and treat cells with the SIRT2 inhibitor as described in Protocol 1.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's protocol.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the ATP assay reagent (containing luciferase and D-luciferin) to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein concentration of the cell lysate.
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify changes in intracellular ROS levels following SIRT2 inhibition.
-
Materials:
-
Cells of interest
-
SIRT2 inhibitor
-
ROS-sensitive fluorescent probe (e.g., DCFDA, DHE, or MitoSOX)
-
Fluorescence microscope, plate reader, or flow cytometer
-
-
Procedure:
-
Culture and treat cells with the SIRT2 inhibitor as previously described.
-
Prepare a working solution of the ROS-sensitive probe in serum-free medium or PBS as recommended by the manufacturer.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with the fluorescent probe by incubating for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher ROS levels.
-
Protocol 4: Western Blot Analysis of Mitochondrial Dynamics Proteins
-
Objective: To analyze the expression levels of key proteins involved in mitochondrial fission and fusion.
-
Materials:
-
Cells of interest treated with a SIRT2 inhibitor
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against TFAM, Mfn2, DRP1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the expression of the target proteins to the loading control.
-
Mandatory Visualizations
Caption: SIRT2 signaling pathways impacting mitochondrial function.
Caption: Experimental workflow for investigating mitochondrial function using a SIRT2 inhibitor.
References
- 1. SIRT2 Inhibition Results in Meiotic Arrest, Mitochondrial Dysfunction, and Disturbance of Redox Homeostasis during Bovine Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Loss of NAD-Dependent Protein Deacetylase Sirtuin-2 Alters Mitochondrial Protein Acetylation and Dysregulates Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT2 regulates mitochondrial dynamics and reprogramming via MEK1-ERK-DRP1 and AKT1-DRP1 axes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuins and Type 2 Diabetes: Role in Inflammation, Oxidative Stress, and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Enzymatic Activity of SIRT2 with the Potent Inhibitor SIRT2-IN-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which play crucial roles in a variety of cellular processes, including cell cycle regulation, metabolic control, and genomic stability.[1][2] Dysregulation of SIRT2 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3] Consequently, the identification and characterization of potent and selective SIRT2 inhibitors are of significant interest for therapeutic development. This document provides detailed application notes and protocols for measuring the enzymatic activity of SIRT2 and characterizing the inhibitory effect of SIRT2-IN-10, a potent SIRT2 inhibitor.
This compound has been identified as a potent inhibitor of SIRT2 with a reported IC50 value of 1.3 μM.[4] These protocols outline a fluorometric assay, a common and sensitive method for quantifying SIRT2 activity, and can be adapted for high-throughput screening of other potential SIRT2 modulators.
Principle of the Assay
The enzymatic activity of SIRT2 is typically measured using a two-step fluorometric assay. In the first step, recombinant SIRT2 deacetylates a synthetic peptide substrate containing an acetylated lysine residue. In the second step, a developer solution is added that specifically recognizes the deacetylated peptide and releases a fluorophore. The resulting fluorescence intensity is directly proportional to the deacetylase activity of SIRT2. When an inhibitor such as this compound is present, the deacetylation reaction is impeded, leading to a decrease in the fluorescent signal.[5][6]
Data Presentation
Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) | Assay Principle |
| This compound | SIRT2 | 1.3 | Fluorometric Deacetylase Assay |
Comparison with Other Known SIRT2 Inhibitors
| Inhibitor | IC50 (μM) | Selectivity Notes |
| AGK2 | 3.5 | Selective for SIRT2 over SIRT1 and SIRT3.[7][8] |
| Sirtinol | 38 | Inhibits both SIRT1 and SIRT2.[7] |
| Tenovin-6 | 10 | Inhibits both SIRT1 and SIRT2.[7] |
| SirReal2 | 0.140 | Potent and selective SIRT2 inhibitor.[7] |
| Thiomyristoyl | 0.028 | Potent and specific SIRT2 inhibitor.[7] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human SIRT2 Enzyme
-
SIRT2 Fluorogenic Substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution
-
Stop Solution (e.g., containing a SIRT inhibitor like Nicotinamide)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Protocol 1: General Measurement of SIRT2 Enzymatic Activity
This protocol is for determining the baseline activity of the SIRT2 enzyme.
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant SIRT2 in SIRT2 Assay Buffer.
-
Prepare a 2X working solution of the SIRT2 fluorogenic substrate and NAD+ in SIRT2 Assay Buffer.
-
Allow all reagents to equilibrate to room temperature before use.
-
-
Assay Procedure:
-
Add 25 µL of SIRT2 Assay Buffer to the "Blank" wells of the 96-well plate.
-
Add 25 µL of the 2X SIRT2 enzyme solution to the "Enzyme Control" and "Test" wells.
-
To initiate the reaction, add 25 µL of the 2X substrate/NAD+ solution to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 50 µL of the Developer Solution to all wells.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Add 50 µL of Stop Solution to all wells.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Protocol 2: Determination of IC50 for this compound
This protocol is designed to measure the concentration-dependent inhibition of SIRT2 by this compound.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in SIRT2 Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
Add 25 µL of the 2X SIRT2 enzyme solution to all wells except the "Blank".
-
Add 25 µL of SIRT2 Assay Buffer to the "Blank" and "Enzyme Control (No Inhibitor)" wells.
-
Add 25 µL of each this compound dilution to the "Test" wells.
-
Include a "Solvent Control" well containing the same final concentration of DMSO as the test wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate/NAD+ solution to all wells.
-
Follow steps 4-8 from Protocol 1.
-
-
Data Analysis:
-
Subtract the fluorescence of the "Blank" from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)]
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
SIRT2 Deacetylation and Inhibition Workflow
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SIRT2-IN-10 Solubility in DMSO
For researchers, scientists, and drug development professionals utilizing the potent and selective SIRT2 inhibitor, SIRT2-IN-10, achieving optimal solubility is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of SIRT2 inhibitors in DMSO?
A1: While specific solubility data for this compound can vary between batches and suppliers, data from structurally similar SIRT2 inhibitors provide a strong reference. For instance, Sirt2-IN-1 has a reported solubility of 150 mg/mL in DMSO, and another sirtuin modulator is reported to be soluble at ≥ 100 mg/mL in DMSO.[1][2] It is crucial to consult the manufacturer's datasheet for your specific lot of this compound for the most accurate information.
Q2: I'm observing a precipitate after dissolving this compound in DMSO. What could be the cause?
A2: Several factors can contribute to precipitation:
-
Compound Purity: Impurities in the compound can affect its solubility.
-
DMSO Quality: The purity and water content of your DMSO are critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution.
-
Concentration: You may be exceeding the solubility limit of this compound in DMSO.
-
Improper Mixing: Insufficient vortexing or sonication can lead to incomplete dissolution.
Q3: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue with hydrophobic compounds. The key is to avoid a sudden, large change in solvent polarity. Here are some strategies:
-
Serial Dilutions: First, create a high-concentration stock solution of this compound in 100% DMSO. Then, perform serial dilutions in DMSO to get closer to your final desired concentration before adding it to the aqueous medium.
-
Stepwise Addition: Add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% or even 0.1%, to minimize solvent-induced cell stress and toxicity. Different cell lines have varying tolerances to DMSO.
-
Pre-warming the Medium: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes help maintain solubility.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: A common starting point is to prepare a high-concentration stock solution, for example, 50 mM, in 100% anhydrous DMSO.[3] From this stock, you can make further dilutions in DMSO or directly in your assay buffer, ensuring the final DMSO concentration remains low.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Exceeded solubility limit.2. Low-quality or wet DMSO.3. Insufficient mixing. | 1. Try preparing a more dilute stock solution.2. Use a new, sealed bottle of anhydrous, high-purity DMSO.3. Vortex vigorously. If the compound is still not dissolved, try sonicating the solution in a water bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also be attempted, but be cautious of potential compound degradation at higher temperatures. |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. | 1. Rapid change in solvent polarity.2. Final concentration in aqueous solution is too high. | 1. Perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding to the aqueous solution.2. Add the DMSO stock to the aqueous solution dropwise while vortexing.3. Ensure the final concentration of this compound in the aqueous solution is below its solubility limit in that specific medium. |
| Solution is initially clear but a precipitate forms over time. | 1. Compound is unstable in the solution.2. Temperature fluctuations.3. Evaporation of DMSO. | 1. Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.2. Store solutions at a constant, appropriate temperature.3. Ensure vials are tightly sealed. |
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Source |
| Sirt2-IN-1 | DMSO | 150 mg/mL | MedChemExpress[2] |
| Sirtuin modulator 2 | DMSO | ≥ 100 mg/mL | MedChemExpress[1] |
| Thiomyristoyl | DMSO | 100 mg/mL | Selleck Chemicals[4] |
| SirReal2 | DMSO | 84 mg/mL | Selleck Chemicals[5] |
| AGK2 | DMSO | 10 mg/mL | Selleck Chemicals[6] |
Note: This table provides solubility data for related SIRT2 inhibitors as a reference. Always refer to the manufacturer's data for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 50 mM solution. The molecular weight of this compound is required for this calculation.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
50 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Thaw an aliquot of the 50 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve an intermediate concentration that is 1000x the final desired concentration in your assay.
-
Add 1 µL of the 1000x intermediate stock to 1 mL of pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mix immediately by gentle pipetting or swirling.
-
Add the final diluted this compound solution to your cells.
-
Remember to include a vehicle control in your experiment containing the same final concentration of DMSO without the inhibitor.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Optimizing SIRT2-IN-10 Dosage for Primary Neuron Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SIRT2-IN-10 in primary neuron cultures. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1] In neurons, SIRT2's primary role is the deacetylation of α-tubulin, a key component of microtubules.[2][3] By inhibiting SIRT2, this compound prevents the removal of acetyl groups from α-tubulin, leading to its hyperacetylation. This can impact microtubule stability and dynamics, which are crucial for various neuronal processes, including axonal transport and neuronal survival.[3] Inhibition of SIRT2 has shown neuroprotective effects in models of neurodegenerative diseases.[4][5]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for SIRT2 is 1.3 µM.[1]
Q3: What is a recommended starting concentration for this compound in primary neuron cultures?
A3: For initial experiments with a novel small molecule inhibitor in primary neurons, it is recommended to start with a concentration range that brackets the IC50 value. A sensible starting point for this compound would be a dose-response study ranging from low nanomolar to low micromolar concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, and 10 µM).[6][7] This range allows for the determination of the minimal effective concentration and the potential toxicity threshold. In other SIRT2 inhibitor studies in primary neurons, concentrations of a related inhibitor, AK-1, were used at 1, 2, and 4 µM.[5]
Q4: How should I prepare a stock solution of this compound?
Experimental Protocols and Dosage Optimization Workflow
Optimizing the dosage of this compound requires a systematic approach to determine the effective concentration that elicits the desired biological response without causing significant cytotoxicity.
Experimental Workflow for Dosage Optimization
References
- 1. tebubio.com [tebubio.com]
- 2. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Utilizing SIRT2-IN-10 and Mitigating Off-Target Effects
Welcome to the technical support center for SIRT2-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects during your experiments.
Getting Started with this compound
This compound is a potent inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2] It has been identified as a useful tool for research in areas such as oncology and neurodegenerative diseases.[1][2] The primary known biochemical activity of this compound is the inhibition of SIRT2 with an IC50 of 1.3 μM.[1][2]
Note on Selectivity: While the potency of this compound against SIRT2 is established, comprehensive public data on its selectivity profile against other sirtuin isoforms (SIRT1, SIRT3-7) and other protein classes like kinases is currently limited. Therefore, researchers should exercise caution and are encouraged to perform their own selectivity profiling, especially when interpreting cellular phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point is to use a concentration range around the IC50 value. For this compound, with an IC50 of 1.3 μM for SIRT2, we recommend starting with concentrations from 1 μM to 10 μM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. In MCF-7 breast cancer cells, concentrations between 6.25 μM and 50 μM have been used to demonstrate an increase in the acetylation of α-tubulin, a known SIRT2 substrate.[2]
Q2: How can I confirm that the observed cellular effect is due to SIRT2 inhibition?
A2: To confirm on-target activity of this compound, we recommend a multi-pronged approach:
-
Use a Structurally Different SIRT2 Inhibitor: Treat your cells with another well-characterized, structurally distinct SIRT2 inhibitor (e.g., AGK2, SirReal2). If you observe the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a SIRT2 mutant that is resistant to the inhibitor. If the inhibitor's effect is diminished or reversed, this provides strong evidence for on-target action.
-
siRNA/shRNA Knockdown: Compare the phenotype induced by this compound with that of SIRT2 knockdown using siRNA or shRNA. Similar outcomes suggest the effect is mediated through SIRT2.
-
Monitor Downstream Substrates: Assess the acetylation status of known SIRT2 substrates, such as α-tubulin (at lysine 40).[2][3] An increase in acetylation of these substrates upon treatment with this compound is a direct indicator of target engagement.
Q3: What are the potential off-target effects of SIRT2 inhibitors in general?
A3: Off-target effects arise when a compound interacts with proteins other than the intended target. For sirtuin inhibitors, these can include other sirtuin isoforms or entirely different classes of proteins. Since SIRT1 and SIRT3 are the most closely related to SIRT2, they are potential off-targets for a SIRT2 inhibitor.[3][4] Off-target binding can lead to unexpected or confounding biological effects.
Q4: How can I minimize the risk of off-target effects with this compound?
A4: Here are several strategies to minimize off-target effects:
-
Use the Lowest Effective Concentration: Use the lowest concentration of this compound that gives you the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.
-
Perform Control Experiments: As mentioned in Q2, using multiple methods to verify on-target effects is crucial.
-
Characterize the Phenotype Thoroughly: A detailed phenotypic analysis can sometimes provide clues about potential off-target effects.
-
Consider Selectivity Profiling: If your experimental system is highly sensitive or if you observe unexpected results, consider profiling this compound against a panel of other sirtuins or kinases.
Data Presentation
Due to the limited publicly available selectivity data for this compound, the following table provides its known potency. We have also included a template table that researchers can use to build a comprehensive selectivity profile for comparison with other inhibitors.
Table 1: Potency of this compound
| Inhibitor | Target | IC50 (μM) |
| This compound | SIRT2 | 1.3[1][2] |
Table 2: Template for Comparative Selectivity Profile of SIRT2 Inhibitors
| Inhibitor | Target IC50 (μM) | Off-Target 1 IC50 (μM) | Off-Target 2 IC50 (μM) | ... |
| This compound | 1.3 | Data not available | Data not available | |
| Inhibitor A | ||||
| Inhibitor B |
Troubleshooting Guide
Issue 1: I am not observing the expected phenotype after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 μM to 50 μM). |
| Low SIRT2 Expression in Cell Line | Confirm SIRT2 expression in your cell line by Western blot or qPCR. |
| Poor Cell Permeability | While not specifically reported for this compound, some inhibitors have poor cell permeability. Try increasing the incubation time. |
| Inhibitor Inactivity | Ensure proper storage of the inhibitor at -20°C. Test the activity of your this compound stock in an in vitro enzymatic assay. |
| Redundant Pathways | The biological process you are studying may be regulated by redundant pathways that compensate for SIRT2 inhibition. |
Issue 2: I am observing an unexpected or off-target phenotype.
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Sirtuins | Test the effect of inhibitors selective for other sirtuins (e.g., a SIRT1-selective inhibitor) to see if they replicate the phenotype. |
| Off-target Kinase Inhibition | Many small molecule inhibitors have off-target effects on kinases. Consider performing a broad kinase screen if the phenotype is persistent and unexplained. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed phenotype is a secondary effect of general cytotoxicity. |
| Activation of Stress Responses | High concentrations of inhibitors can induce cellular stress responses. Check for markers of stress, such as phosphorylation of eIF2α. |
Mandatory Visualizations
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
SIRT2-IN-10 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of SIRT2-IN-10 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family.[1] Its primary mechanism of action is the inhibition of SIRT2's deacetylase activity, which plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis. The IC50 value for this compound has been determined to be 1.3 μM.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 4.76 mg of this compound (Molecular Weight: 475.56 g/mol ) in 1 mL of DMSO. It is crucial to ensure the compound is fully dissolved before use in experiments.
Q4: What are the known cellular targets and pathways affected by SIRT2 inhibition?
SIRT2 has a diverse range of cellular substrates, and its inhibition can impact multiple signaling pathways. Key targets include α-tubulin, the tumor suppressor protein p53, and Forkhead box O (FOXO) transcription factors.[2][3] Consequently, SIRT2 inhibition can influence pathways involved in cell proliferation, such as the RAS/ERK pathway, and developmental pathways like Wnt/β-catenin.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, or the compound's solubility limit in aqueous solution is exceeded. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume. Gentle warming and vortexing of the stock solution before dilution may also help. |
| Inconsistent or no observable effect in my experiment. | 1. Improper storage leading to compound degradation. 2. Incorrect dosage or incubation time. 3. Cell line-specific sensitivity. | 1. Verify that this compound has been stored correctly. If in doubt, use a fresh vial. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and assay. 3. Confirm the expression and activity of SIRT2 in your cell model. Some cell lines may have lower SIRT2 levels, requiring higher concentrations of the inhibitor. |
| Observed off-target effects. | Although this compound is reported to be selective, cross-reactivity with other sirtuins or cellular enzymes can occur at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a secondary, structurally different SIRT2 inhibitor as a control to confirm that the observed phenotype is due to SIRT2 inhibition. Comparing your results with those from other known SIRT2 inhibitors like AGK2 or SirReal2 can also provide insights.[5][6] |
| Difficulty in reproducing published results. | Variations in experimental conditions such as cell density, passage number, and specific batches of reagents can contribute to variability. | Standardize your experimental protocols as much as possible. Maintain detailed records of all experimental parameters. If possible, obtain the exact same reagents and cell lines used in the original publication. |
Quantitative Data Summary
Table 1: Physicochemical and Potency Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 475.56 g/mol | N/A |
| Chemical Formula | C28H21N5OS | N/A |
| IC50 (SIRT2) | 1.3 μM | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | Up to several years |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using this compound
-
Cell Seeding: Seed your cells of interest (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO) at the same final concentration as your highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the results to determine the GI50 (concentration that causes 50% inhibition of cell growth).
Protocol 2: Western Blot Analysis of α-tubulin Acetylation
-
Cell Treatment: Plate your cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (such as Trichostatin A and Nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Simplified signaling pathway of SIRT2 inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cell viability assays to determine SIRT2-IN-10 cytotoxicity
Disclaimer: SIRT2-IN-10 is used as a representative name for a novel SIRT2 inhibitor. The data and troubleshooting advice provided are based on established principles for other known SIRT2 inhibitors and general cytotoxicity testing.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for assessing the cytotoxicity of the novel SIRT2 inhibitor, this compound, using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound-induced cytotoxicity?
A1: SIRT2 (Sirtuin 2) is an NAD+-dependent deacetylase involved in various cellular processes, including cell cycle regulation and microtubule dynamics.[1] Inhibition of SIRT2 is expected to induce cytotoxicity primarily through mechanisms like cell cycle arrest and apoptosis.[1][2] Studies on other SIRT2 inhibitors and SIRT2 knockdown have shown these effects in various cancer cell lines.[1][2] Specifically, SIRT2 inhibition can lead to an increase in cells in the G0/G1 phase and a decrease in the S phase, effectively halting cell proliferation.[2] It can also promote apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells.[1][3]
Q2: Which cell viability assay is most appropriate for testing this compound?
A2: The choice of assay depends on the specific question you are asking.
-
For initial screening and determining IC50 (half-maximal inhibitory concentration): Metabolic assays like MTT, MTS, or XTT are suitable. These are colorimetric assays that measure the metabolic activity of viable cells.[4][5]
-
To confirm the mechanism of cell death (apoptosis vs. necrosis): An Annexin V/Propidium Iodide (PI) assay using flow cytometry is the gold standard.[6] This assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]
-
For real-time viability: ATP-based luminescent assays can be used to measure the amount of ATP in metabolically active cells.[8]
Q3: My IC50 value for this compound varies between experiments. What are the common causes?
A3: Fluctuations in IC50 values are a common issue in cell-based assays. Key factors include:
-
Cell Density: The initial number of cells seeded can affect the compound's effective concentration per cell.[9]
-
Cell Passage Number: Use cells within a consistent and limited passage number range, as cellular characteristics can change over time.[9]
-
Compound Stability: Ensure the compound is properly stored and prepare fresh dilutions for each experiment to avoid degradation.[10]
-
Incubation Time: The duration of compound exposure can significantly influence the observed effect.[9]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter compound concentration. It's recommended to fill outer wells with sterile PBS or media and not use them for experimental data.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in MTT/MTS assay | Serum or phenol red in the culture medium can interfere with the assay. | Use serum-free medium during the final incubation step with the assay reagent. Always include a "medium only" background control.[5] |
| Low signal or no signal in viability assay | The cell seeding density might be too low, or the test compound/media could be inhibiting the assay's enzymatic activity.[11] | Optimize the cell seeding density by performing a cell titration experiment.[12] Ensure that the final solvent (e.g., DMSO) concentration is non-toxic to the cells (typically <0.5%).[10] |
| Cell viability is over 100% at low inhibitor concentrations | This can be due to a phenomenon known as hormesis or issues with background subtraction. It can also indicate that the vehicle control (e.g., DMSO) has some minor cytotoxicity. | Carefully check background subtraction. Ensure the vehicle control concentration is consistent across all wells. If the effect is reproducible, it may be a biological effect of the compound. |
| Inconsistent results between technical replicates | This often points to pipetting errors, uneven cell distribution, or improper reagent mixing.[9] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Ensure complete solubilization of formazan crystals in MTT assays by mixing thoroughly.[9] |
| Annexin V/PI assay shows a high percentage of necrotic cells even at low this compound concentrations | The cell harvesting technique (e.g., harsh trypsinization) may have damaged the cell membranes.[6] | Use a gentle cell detachment method, such as using EDTA-based solutions or gentle cell scrapers for adherent cells.[6] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4]
Materials:
-
Target cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO) and no-cell (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well.[8] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. For adherent cells, use a gentle detachment method.[6]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[13]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible.[13]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visual Guides and Pathways
Experimental Workflow
Caption: Workflow for a typical cell viability assay.
SIRT2 Inhibition and Potential Cytotoxicity Pathway
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kumc.edu [kumc.edu]
Navigating the Nuances of SIRT2 Inhibition: A Guide to Interpreting Unexpected Results
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving SIRT2 inhibitors, with a focus on SIRT2-IN-10. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We observe an unexpected increase in cell proliferation after treating cancer cells with a SIRT2 inhibitor. Isn't SIRT2 inhibition supposed to be anti-proliferative?
A1: This is a pertinent observation and highlights the complex and often context-dependent role of SIRT2 in cancer biology. While many studies report anti-proliferative effects of SIRT2 inhibitors, the opposite effect can occur due to several factors:
-
Tumor Suppressor vs. Oncogene Duality: SIRT2's role as a tumor suppressor or an oncogene is highly dependent on the specific cancer type and its genetic background.[1][2] In some contexts, SIRT2 can act as a tumor suppressor by maintaining genomic stability.[1] Its inhibition could therefore lead to increased proliferation.
-
Cell Cycle Regulation: SIRT2 is a critical regulator of mitosis.[1] While its inhibition can induce mitotic arrest and cell death in some cancer cells, in others it might lead to mitotic slippage and aneuploidy, which could paradoxically promote the survival and proliferation of a more aggressive cancer cell population.
-
Off-Target Effects: The inhibitor may have off-target effects on other proteins that regulate cell proliferation. It is crucial to validate the on-target effect of the inhibitor.
-
Compensatory Mechanisms: Cells can activate compensatory signaling pathways to overcome the effects of SIRT2 inhibition.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that the SIRT2 inhibitor is indeed inhibiting SIRT2 activity in your specific cell line. This can be done by measuring the acetylation status of a known SIRT2 substrate, such as α-tubulin. An increase in acetylated α-tubulin would indicate successful SIRT2 inhibition.
-
Cell Line Characterization: Thoroughly characterize the genetic background of your cancer cell line. The expression levels of key oncogenes (e.g., c-Myc) and tumor suppressors can influence the cellular response to SIRT2 inhibition.
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course studies to determine if the observed proliferative effect is dose- and time-dependent.
-
Investigate Compensatory Pathways: Use techniques like RNA sequencing or proteomic analysis to identify any compensatory pathways that may be activated upon SIRT2 inhibition.
Q2: We are not seeing the expected increase in α-tubulin acetylation after SIRT2 inhibitor treatment. What could be the reason?
A2: An absent or minimal increase in α-tubulin acetylation is a common issue and can be attributed to several factors:
-
Dominant Role of HDAC6: In many cell types, Histone Deacetylase 6 (HDAC6) is the primary α-tubulin deacetylase. The effect of SIRT2 inhibition on α-tubulin acetylation might be masked by the dominant activity of HDAC6.
-
Cell Type Specificity: The contribution of SIRT2 to total tubulin deacetylase activity is highly cell-type dependent.[3]
-
Inhibitor Potency and Cellular Uptake: The inhibitor may have poor cell permeability or may be rapidly metabolized within the cell, leading to insufficient intracellular concentrations to effectively inhibit SIRT2.
-
Subcellular Localization: SIRT2 is predominantly cytoplasmic but can also be found in the nucleus.[4][5] The accessibility of the inhibitor to the specific subcellular pool of SIRT2 that targets α-tubulin might be limited.
Troubleshooting Steps:
-
Use a Positive Control: Treat cells with a potent and well-characterized HDAC6 inhibitor (e.g., Tubastatin A) to confirm that the α-tubulin acetylation machinery is functional in your cell line.
-
Optimize Inhibitor Concentration and Incubation Time: Perform a thorough dose-response and time-course experiment to find the optimal conditions for SIRT2 inhibition.
-
Assess Cellular Uptake: If possible, use analytical methods to measure the intracellular concentration of the inhibitor.
-
Consider Alternative Substrates: Measure the acetylation status of other known SIRT2 substrates, such as p65 (NF-κB) or FOXO1, to confirm on-target activity.[1][4]
Q3: Our in vivo results with a SIRT2 inhibitor are inconsistent with our in vitro findings. Why is there a discrepancy?
A3: Discrepancies between in vitro and in vivo results are common in drug development and can arise from a multitude of factors related to the complexity of a whole-organism system:
-
Pharmacokinetics and Bioavailability: The inhibitor may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.
-
Off-Target Effects in a Complex System: Off-target effects that were not apparent in a simplified in vitro system can become significant in a whole organism, leading to unexpected phenotypes.
-
Role of the Microenvironment: The tumor microenvironment, which is absent in standard 2D cell culture, plays a crucial role in regulating tumor growth and response to therapy. SIRT2 is known to modulate the immune response, and its inhibition can have complex effects on the tumor microenvironment.[6]
-
Genetic Knockout vs. Pharmacological Inhibition: The phenotype of a genetic knockout of SIRT2 may not always predict the effect of a small molecule inhibitor.[7] Pharmacological inhibition is often acute and may not allow for the same compensatory adaptations as a constitutive genetic deletion.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the concentration of the inhibitor in plasma and the target tissue over time.
-
In Vivo Target Engagement: Whenever possible, assess the acetylation status of SIRT2 substrates in the target tissue from treated animals to confirm that the drug is reaching its target and exerting its intended effect.
-
Use of Orthotopic or Syngeneic Models: Employ more physiologically relevant in vivo models, such as orthotopic or syngeneic tumor models, which better recapitulate the tumor microenvironment.
-
Compare with Genetic Models: If available, compare the phenotype of inhibitor treatment with that of a SIRT2 knockout or knockdown in the same animal model.
Troubleshooting Guides
Guide 1: Unexpected Cell Death or Toxicity
| Potential Cause | Troubleshooting/Validation Steps |
| Off-target toxicity | - Perform a screen to identify potential off-target interactions of the inhibitor.- Compare the phenotype with that of other structurally distinct SIRT2 inhibitors.- Use a negative control compound with a similar chemical scaffold but no SIRT2 inhibitory activity. |
| On-target toxicity in specific cell types | - Assess SIRT2 expression levels in sensitive vs. resistant cell lines.- Investigate the specific SIRT2-dependent pathways that are critical for survival in the sensitive cells. |
| Induction of apoptosis or necrosis | - Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining, caspase activity assays).- Investigate the involvement of key apoptosis regulators (e.g., Bcl-2 family proteins, p53). |
Guide 2: Contradictory Effects on Inflammation
| Potential Cause | Troubleshooting/Validation Steps |
| Context-dependent role of SIRT2 in inflammation | - SIRT2 can have both pro- and anti-inflammatory roles.[8] Its effect depends on the specific cell type (e.g., macrophages vs. microglia) and the inflammatory stimulus.- Characterize the inflammatory phenotype in detail using a panel of inflammatory markers (e.g., cytokines, chemokines). |
| Differential regulation of NF-κB signaling | - SIRT2 can deacetylate the p65 subunit of NF-κB, which can either promote or inhibit its activity depending on the context.[1][9]- Measure the acetylation and phosphorylation status of p65, as well as its nuclear translocation. |
| Involvement of other inflammatory pathways | - Investigate the effect of the SIRT2 inhibitor on other key inflammatory signaling pathways, such as the MAPK and JAK/STAT pathways. |
Experimental Protocols
Western Blot for Acetylated α-Tubulin
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., Lys40) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) as a normalization control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using image analysis software and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
SIRT2 Immunoprecipitation and Activity Assay
-
Immunoprecipitation:
-
Lyse cells as described above.
-
Incubate 500-1000 µg of protein lysate with an anti-SIRT2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
In Vitro Deacetylase Assay:
-
Resuspend the beads in SIRT2 assay buffer.
-
Add a fluorogenic SIRT2 substrate and NAD+.
-
Incubate at 37°C for 1-2 hours.
-
Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
The activity can be compared between samples treated with and without the SIRT2 inhibitor.
-
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by SIRT2 and potential points of unexpected results.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 4. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 9. Will Sirtuin 2 Be a Promising Target for Neuroinflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting SIRT2-IN-10 treatment times for optimal results
Welcome to the technical support center for SIRT2-IN-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments using this potent SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment time for this compound in cell-based assays?
A1: As a starting point, a concentration range of 1-10 µM is recommended for initial experiments. The IC50 of this compound is 1.3 µM[1][2]. For observing effects on cell proliferation, treatment times of 24 to 72 hours may be necessary[3]. For detecting changes in the acetylation of direct SIRT2 substrates like α-tubulin, shorter incubation times of 6 to 24 hours are often sufficient[3]. Optimization will be required for specific cell lines and desired outcomes.
Q2: I am not observing any effect of this compound on my cells. What are the possible reasons?
A2: Several factors could contribute to a lack of observable effect:
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment time too short to elicit a measurable response. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. It is recommended to prepare fresh stock solutions in DMSO and to not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells. Some inhibitors can be unstable in aqueous solutions; consider the stability of the compound over the duration of your experiment[1][3].
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to SIRT2 inhibition. Confirm that your cell line expresses SIRT2 and that the pathway you are investigating is active and regulated by SIRT2.
-
Assay Sensitivity: The assay used to measure the effect may not be sensitive enough. For instance, when assessing α-tubulin acetylation by western blot, changes may be more readily observed in the perinuclear region by immunofluorescence than in whole-cell lysates[4].
Q3: I am observing significant cytotoxicity with this compound treatment. How can I mitigate this?
A3: Cytotoxicity can be a concern with any small molecule inhibitor. Here are some troubleshooting steps:
-
Titrate the Concentration: The most common cause of cytotoxicity is a high concentration of the inhibitor. Perform a dose-response experiment to determine the highest non-toxic concentration.
-
Reduce Treatment Duration: Shorten the incubation time. Significant effects on substrate acetylation can often be observed within a few hours, while longer treatments may be required for downstream effects like apoptosis or changes in cell proliferation[3][4].
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%).
-
Consider Off-Target Effects: At higher concentrations, the selectivity of the inhibitor may decrease, leading to off-target effects and cytotoxicity. While some SIRT2 inhibitors show high selectivity, it's a factor to consider[5].
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results with this compound.
-
Possible Cause: Instability of the compound in solution.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Working Dilutions: Prepare working dilutions in pre-warmed culture medium immediately before adding to the cells.
-
Media Stability: For long-term experiments, consider the stability of the compound in your specific culture medium at 37°C. It may be necessary to replenish the medium with fresh inhibitor every 24-48 hours.
-
Problem 2: No change in α-tubulin acetylation after this compound treatment.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the treatment duration. While effects can be seen as early as 6 hours, some cell types may require longer exposure[3].
-
Increase Concentration: Titrate the concentration of this compound upwards, for example, from 1 µM to 10 µM or higher, while monitoring for cytotoxicity.
-
-
Possible Cause 2: Insensitive detection method.
-
Troubleshooting Steps:
-
Immunofluorescence: As an alternative to western blotting of whole-cell lysates, consider immunofluorescence staining for acetylated α-tubulin. Inhibition of SIRT2 often leads to a more pronounced increase in perinuclear acetylated tubulin, which may be more readily visualized with this method[4].
-
Cellular Fractionation: Perform cellular fractionation and analyze the cytoplasmic fraction by western blot to enrich for your target.
-
Data Presentation
Table 1: Recommended Concentration and Time Ranges for In Vitro Assays with this compound and Analogous Inhibitors.
| Assay Type | Target Readout | Recommended Concentration | Recommended Treatment Time | Reference |
| SIRT2 Inhibition | α-tubulin acetylation | 5 - 50 µM | 6 - 24 hours | [3] |
| Cell Proliferation | Cell viability (e.g., MTS assay) | 0.5 - 50 µM | 24 - 72 hours | [3] |
| Apoptosis | Caspase activation, PARP cleavage | 1 - 25 µM | 24 - 48 hours | [5] |
| Cell Cycle Arrest | Flow cytometry | 2.5 - 50 µM | 24 - 48 hours | [6] |
| NF-κB Signaling | p65 acetylation | 10 - 25 µM | 0.5 - 3 hours (post-stimulation) | [7] |
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., nicotinamide, sodium butyrate, and trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetyl-α-tubulin (Lys40) and total α-tubulin (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. journals.biologists.com [journals.biologists.com]
Preventing degradation of SIRT2-IN-10 in experimental media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of SIRT2-IN-10 in experimental media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: To ensure the stability of this compound, it is recommended to store the compound as a powder at -20°C for long-term storage (up to 3 years). Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, it is best to prepare working solutions fresh on the day of use.[1]
Q2: What are the common signs of this compound degradation in my experiments?
A2: Degradation of this compound can manifest as a loss of inhibitory activity, leading to inconsistent or unexpected experimental results. This may include a diminished effect on SIRT2 targets, such as the acetylation levels of α-tubulin. Visual signs in the media are unlikely unless the degradation products are colored or insoluble.
Q3: Can components of the cell culture media affect the stability of this compound?
A3: Yes, components in standard cell culture media can contribute to the degradation of small molecules. Serum, which contains various enzymes, is a common cause of compound instability. The pH of the media and the presence of reactive oxygen species can also lead to the degradation of sensitive compounds. Some SIRT2 inhibitors have shown good stability in cell culture media like MEM with 10% FBS for up to 24 hours at 37°C, while others may be less stable.
Q4: How can I assess the stability of this compound in my specific experimental media?
A4: You can perform a stability study by incubating this compound in your experimental medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points, samples can be taken and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the intact compound. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the degradation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected inhibitory effect. | Degradation of this compound in the experimental media. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment. 2. Assess Stability: Perform a stability study of this compound in your specific experimental media (see protocol below). 3. Minimize Exposure: Reduce the incubation time of the compound in the media as much as the experimental design allows. 4. Consider Serum-Free Media: If your experiment can be performed in serum-free or low-serum conditions, this may reduce enzymatic degradation. |
| Improper storage of stock solutions. | 1. Aliquot Stocks: Ensure your DMSO stock solutions are stored in small, single-use aliquots to avoid multiple freeze-thaw cycles. 2. Verify Storage Temperature: Confirm that stock solutions are stored at -80°C for long-term stability. | |
| Precipitation of the compound in the media. | Poor solubility of this compound at the working concentration. | 1. Check Solubility Limits: Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%) and does not cause precipitation. 2. Use Solubilizing Agents: For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1] 3. Sonication: Gentle sonication can help dissolve the compound during the preparation of the working solution.[1] |
Data on SIRT2 Inhibitor Stability
| Compound Type | Condition | Stability (Half-life) | Reference |
| Thioamide-based SIRT2 inhibitors | Assay Buffer (Tris, pH 8.0) at 37°C | No significant degradation for up to 10 days | [2] |
| Cell Culture Medium (MEM + 10% FBS) at 37°C | Largely intact for 24 hours | [2] | |
| Human Serum at 37°C | Significantly higher than thiourea counterparts | [2] | |
| Thiourea-based SIRT2 inhibitors | Human Serum at 37°C | Almost fully degraded in less than 2 hours | [2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your experimental cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your experimental medium to the final working concentration you use in your experiments (e.g., 10 µM).
-
Incubation: Aliquot the working solution into multiple microcentrifuge tubes. Place the tubes in an incubator at 37°C with 5% CO2.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately process the sample for HPLC analysis. This may involve protein precipitation (e.g., by adding ice-cold acetonitrile), followed by centrifugation to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the remaining concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound against time to determine its degradation profile. The half-life (t1/2) can be calculated by fitting the data to a one-phase exponential decay curve.
Visualizations
Caption: Workflow for assessing this compound stability in experimental media.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Sirtuin 2 (SIRT2) Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a representative Sirtuin 2 (SIRT2) inhibitor, offering insights into its selectivity profile against other human sirtuin isoforms. The information presented herein is crucial for the accurate interpretation of experimental results and for the development of isoform-specific sirtuin modulators.
Sirtuins (SIRT1-7) are a family of NAD+-dependent deacylases that play critical roles in various cellular processes, including gene expression, DNA repair, and metabolism.[1][2] Due to their involvement in a wide range of physiological and pathological conditions, sirtuins have emerged as promising therapeutic targets.[2][3] However, the development of isoform-specific inhibitors is challenged by the structural conservation of the sirtuin catalytic domain. This guide focuses on the selectivity of a well-characterized SIRT2 inhibitor, AGK2, to illustrate the principles of assessing sirtuin inhibitor cross-reactivity.
Data Presentation: Inhibitor Cross-Reactivity Profile
The inhibitory activity of sirtuin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. The following table summarizes the reported IC50 values for the selective SIRT2 inhibitor AGK2 against various sirtuin isoforms. A lower IC50 value indicates higher potency.
| Sirtuin Isoform | Subcellular Localization | IC50 (μM) of AGK2 |
| SIRT1 | Primarily nucleus | >50 |
| SIRT2 | Primarily cytoplasm | 0.5 |
| SIRT3 | Mitochondria | >50 |
Data compiled from publicly available research. Specific IC50 values can vary depending on the assay conditions.
The data clearly demonstrates that AGK2 is a potent inhibitor of SIRT2 with an IC50 value in the sub-micromolar range. In contrast, it exhibits significantly weaker or no inhibitory activity against SIRT1 and SIRT3 at concentrations up to 50 μM, indicating a high degree of selectivity for SIRT2.
Experimental Protocols
The determination of sirtuin inhibitor selectivity involves robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to assess the cross-reactivity of sirtuin inhibitors.
This assay quantitatively measures the enzymatic activity of a specific sirtuin isoform in the presence of varying concentrations of an inhibitor.
-
Reaction Mixture Preparation: A typical reaction contains 500 μM NAD+, 500 μM of a peptide substrate specific for the sirtuin isoform being tested (e.g., H3K9Ac for SIRT2), and varying concentrations of the inhibitor in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).[4]
-
Enzyme Addition: The reaction is initiated by the addition of the recombinant human sirtuin enzyme (e.g., 10 μM of SIRT2).[4]
-
Incubation: The reaction mixture is incubated at 37°C for a controlled period to ensure less than 15% substrate conversion.[4]
-
Quenching: The reaction is stopped by the addition of a quenching solution, such as 8 μL of 10% trifluoroacetic acid (TFA).[4]
-
HPLC Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the acetylated substrate and the deacetylated product.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
This method assesses the ability of an inhibitor to compete with a chemical probe that covalently labels the active site of a sirtuin.
-
Incubation with Inhibitor: A mixture of recombinant sirtuin isoforms is incubated with the test inhibitor at a specific concentration (e.g., 100 μM) or a vehicle control (DMSO) for 30 minutes at 37°C.
-
Probe Addition: A sirtuin-specific activity-based probe is added to the mixture and incubated further.
-
Labeling and Detection: The reaction is then processed for "click" chemistry conjugation to a fluorescent reporter tag (e.g., TAMRA-DBCO).[4]
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE, and the gel is analyzed using an in-gel fluorescence scanner. A decrease in the fluorescent signal for a specific sirtuin isoform in the presence of the inhibitor indicates successful competition and on-target engagement.
Mandatory Visualizations
The following diagram illustrates a simplified signaling pathway involving SIRT2 and the consequences of its inhibition. SIRT2 is known to deacetylate several proteins, including α-tubulin and FOXO1.[5] Inhibition of SIRT2 leads to the hyperacetylation of these substrates, impacting various cellular processes.
Caption: Simplified signaling pathway of SIRT2 inhibition by AGK2.
The diagram below outlines the general workflow for screening and validating the selectivity of a sirtuin inhibitor.
Caption: Experimental workflow for sirtuin inhibitor selectivity screening.
References
- 1. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sirtuin family in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Sirtuin Activity Using Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 - Wikipedia [en.wikipedia.org]
Genetic Validation of SIRT2-IN-10's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SIRT2 inhibitors, with a focus on validating the mechanism of action of potent and selective compounds, exemplified by the class of molecules to which SIRT2-IN-10 belongs. The data presented herein is intended to aid researchers in selecting the appropriate chemical tools for studying SIRT2 biology and for an informed drug development process.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic control, and tumorigenesis.[1] Its diverse functions make it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The development of potent and selective SIRT2 inhibitors is therefore of significant interest. This guide focuses on a class of mechanism-based inhibitors, which offer a promising avenue for achieving high potency and selectivity.
Comparative Analysis of SIRT2 Inhibitors
The following table summarizes the in vitro potency and selectivity of several well-characterized SIRT2 inhibitors, including representatives of the mechanism-based inhibitor class.
Table 1: In Vitro Potency and Selectivity of SIRT2 Inhibitors
| Inhibitor | Class | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| TM (Thiomyristoyl) | Mechanism-Based | 0.028 | 98 | >200 | ~3500 | >7142 | [2] |
| AF8 | Mechanism-Based (Thiourea) | 0.061 | 11 | Slight Inhibition | ~180 | - | [3] |
| AF10 | Mechanism-Based (Thiourea) | 0.15 | No Inhibition | - | >1000 | - | [3] |
| AF12 | Mechanism-Based (Thiourea) | 0.081 | No Inhibition | - | >1000 | - | [3] |
| Sirt2-IN-2 (Compound 10) | Not Specified | 0.118 | - | - | - | - | [4] |
| SirReal2 | Allosteric | 0.140 | >100 | >100 | >714 | >714 | [2][5] |
| AGK2 | Competitive | 3.5 | 30 | 91 | ~8.6 | ~26 | [6] |
| Tenovin-6 | Competitive | 10 | 21 | 67 | 2.1 | 6.7 | [2] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Validation of Mechanism of Action
The following sections detail the experimental protocols used to validate the mechanism of action of SIRT2 inhibitors.
SIRT2 Enzymatic Assay (In Vitro Inhibition)
This assay directly measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), and NAD+ in an appropriate assay buffer.
-
Inhibitor Addition: Add the test compound (e.g., this compound or other inhibitors) at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Development: Stop the reaction and add a developer solution that generates a fluorescent signal proportional to the amount of deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mechanism-based inhibitors , such as TM, may require a pre-incubation step with the enzyme and NAD+ prior to the addition of the substrate to allow for the formation of a covalent adduct.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound directly binds to its intended target within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble SIRT2 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SIRT2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
A significant thermal stabilization of SIRT2 was observed with potent mechanism-based inhibitors, confirming their direct interaction with the target in cells.[7]
Western Blotting for α-Tubulin Acetylation (Cellular Activity)
SIRT2 is the primary deacetylase for α-tubulin at lysine 40. Inhibition of SIRT2 in cells leads to an increase in the acetylation of α-tubulin, which can be detected by Western blotting.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total α-tubulin or a housekeeping protein like β-actin.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation upon inhibitor treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving SIRT2 and the experimental workflows described above.
Caption: SIRT2-mediated deacetylation of α-tubulin in the cytoplasm.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Western Blot workflow for α-tubulin acetylation.
Conclusion
The genetic validation of a SIRT2 inhibitor's mechanism of action relies on a combination of in vitro and cellular assays. Potent, mechanism-based inhibitors like TM and the AF-series of compounds demonstrate high selectivity for SIRT2 over other sirtuin isoforms. Their on-target engagement can be confirmed using techniques like CETSA, and their cellular activity can be validated by monitoring the acetylation status of known SIRT2 substrates such as α-tubulin. This guide provides the necessary framework and experimental details for researchers to rigorously evaluate and compare SIRT2 inhibitors, ultimately facilitating the discovery and development of novel therapeutics.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
A Head-to-Head Comparison of SIRT2 Inhibitors: SIRT2-IN-10 versus SirReal2
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for elucidating the biological functions of sirtuin 2 (SIRT2) and for developing novel therapeutics targeting this enzyme. This guide provides a detailed, data-driven comparison of two commercially available SIRT2 inhibitors: SIRT2-IN-10 and SirReal2.
SIRT2, a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant target in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. Its primary cytoplasmic localization and key role in deacetylating non-histone proteins, such as α-tubulin, make it a subject of intense investigation. This comparison aims to provide an objective overview of this compound and SirReal2, focusing on their reported biochemical potency, mechanism of action, and cellular effects, supported by available experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and SirReal2 based on currently available information.
| Parameter | This compound | SirReal2 | Reference(s) |
| SIRT2 IC50 | 1.3 µM | 140 nM | |
| Selectivity | Data not readily available in peer-reviewed literature. | >1000-fold selective for SIRT2 over SIRT1 and SIRT3-6. | |
| Cellular α-tubulin Acetylation | Dose-dependently increased the acetylation level of α-tubulin in MCF-7 cells (6.25-50 μM; 6 h). | Induces tubulin hyperacetylation in HeLa cells. | |
| Cellular Proliferation | Inhibited the proliferation of MCF-7 cells in a concentration-dependent manner (0-50 µM; 72 h). | Exhibits modest cytotoxic effects on several cancer cell lines. |
Mechanism of Action
This compound: The precise mechanism of action for this compound is not extensively detailed in publicly accessible peer-reviewed literature. It is described as a potent SIRT2 inhibitor, and its ability to increase α-tubulin acetylation in cells suggests it directly or indirectly inhibits the deacetylase activity of SIRT2 in a cellular context.
SirReal2: In contrast, SirReal2 possesses a unique and well-characterized mechanism of action. It acts as a "Sirtuin-rearranging ligand". This means that upon binding, it induces a conformational change in the SIRT2 active site, which in turn prevents the binding of the acetylated substrate, leading to potent and selective inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: SIRT2 deacetylates α-tubulin. This compound and SirReal2 inhibit this process.
Caption: Workflow for assessing α-tubulin acetylation via Western Blot.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
In Vitro SIRT2 Deacetylation Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by recombinant SIRT2 enzyme.
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound, SirReal2) dissolved in DMSO
-
96-well black microplate
-
-
Procedure:
-
Prepare a reaction mixture containing SIRT2 assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (a known SIRT2 inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant SIRT2 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular α-tubulin Acetylation Assay (Western Blot)
This method is used to determine the effect of SIRT2 inhibitors on the acetylation status of α-tubulin within cells.
-
Reagents and Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds (this compound, SirReal2)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO vehicle for the desired time period (e.g., 6 hours).
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds (this compound, SirReal2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.
-
Conclusion
Both this compound and SirReal2 are valuable tools for studying the biological roles of SIRT2. SirReal2 is a more potent and highly selective inhibitor with a well-defined and unique mechanism of action. Its properties have been extensively documented in peer-reviewed scientific literature, making it a reliable choice for a wide range of in vitro and in vivo studies.
This compound is a commercially available SIRT2 inhibitor with a reported IC50 in the low micromolar range. While data from suppliers indicates its ability to inhibit SIRT2 activity in cellular assays, a comprehensive characterization, including its selectivity profile against other sirtuins and a detailed exploration of its mechanism of action, is not as readily available in the public domain.
For researchers requiring a highly potent and selective tool with a well-understood inhibitory mechanism, SirReal2 is the superior choice based on current evidence. This compound may serve as a useful, more cost-effective alternative for initial screening or in experimental setups where high potency and selectivity are not the primary concerns. However, further independent characterization of this compound would be beneficial to the research community to fully understand its properties and potential off-target effects.
Validating the Anti-Cancer Efficacy of SIRT2 Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a compelling target in oncology. Its role in tumorigenesis is complex, with reports suggesting both tumor-promoting and suppressive functions depending on the cellular context.[1][2][3][4] Pharmacological inhibition of SIRT2 is a promising therapeutic strategy, with several small molecule inhibitors demonstrating anti-cancer activity. This guide provides a comparative analysis of the anti-cancer effects of SIRT2 inhibitors in preclinical xenograft models, focusing on supporting experimental data, detailed protocols, and the underlying signaling pathways.
Comparative Efficacy of SIRT2 Inhibitors in Xenograft Models
The in vivo anti-tumor activity of several SIRT2 inhibitors has been evaluated in xenograft mouse models. Below is a summary of the quantitative data from key studies.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Key Outcomes | Reference |
| TM (Thiomyristoyl) | Triple-Negative Breast Cancer | MDA-MB-231 | 1.5 mg in 50 µL DMSO, daily intraperitoneal (IP) injection | Significant inhibition of tumor growth.[5] | [5] |
| SirReal2 | Acute Myeloid Leukemia (AML) | THP1 | 4 mg/kg, intraperitoneal (IP) injection every 3 days for 28 days (in combination with VS-5584) | Suppressed tumor growth and extended survival rate of mice.[6][7] | [6][7] |
| Lysine-based thiourea compounds | Colorectal Cancer | HCT116 | Not specified | Potently inhibited tumor growth.[2][8] | [2][8] |
| Tenovin-6 | Gastric Cancer | Not specified in xenograft context in provided snippets. | In vitro studies showed robust antitumor effects.[9] | Further in vivo studies in xenograft models are needed.[9] | [9] |
| AEM1 & AEM2 | Non-small Cell Lung Cancer | Not specified in xenograft context in provided snippets. | Sensitized NSCLC cells to etoposide in vitro.[4][8] | In vivo xenograft data is not detailed in the provided information. | [4][8] |
| AGK2 | Breast Cancer | Not specified in xenograft context in provided snippets. | In vitro studies showed reduced invasiveness of MDA-MB-231 cells.[10] | In vivo xenograft data is not detailed in the provided information. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for xenograft studies with SIRT2 inhibitors.
General Xenograft Model Protocol
This protocol outlines the general steps for establishing a tumor xenograft model.[11][12]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, THP1, HCT116) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The SIRT2 inhibitor or vehicle control is administered according to the specified dosing regimen (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
Toxicity Assessment: Mouse body weight is monitored as an indicator of systemic toxicity.
Specific Protocol for TM (Thiomyristoyl) in MDA-MB-231 Xenografts[5]
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Immunocompromised mice.
-
Implantation: Subcutaneous injection of MDA-MB-231 cells.
-
Treatment Initiation: When tumor size reached approximately 200 mm³.
-
Groups:
-
Vehicle control (50 µL DMSO)
-
TM (1.5 mg in 50 µL DMSO)
-
-
Administration: Daily intraperitoneal (IP) injections.
-
Endpoint Analysis: After 30 days of treatment, tumors were collected for analysis. Immunohistochemistry for Ki-67 (a proliferation marker) and acetyl-α-tubulin (a marker of SIRT2 inhibition) was performed.
Signaling Pathways and Mechanism of Action
SIRT2 inhibitors exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival. The two primary mechanisms involve the degradation of the oncoprotein c-Myc and the activation of the tumor suppressor p53.
SIRT2 and c-Myc Degradation
In many cancers, the oncoprotein c-Myc is overexpressed and drives tumor growth. SIRT2 has been shown to stabilize c-Myc.[5] Inhibition of SIRT2 leads to the ubiquitination and subsequent proteasomal degradation of c-Myc, thereby reducing its oncogenic activity.[2][5][13][14][15]
This compound promotes c-Myc degradation.
SIRT2 and p53 Activation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. SIRT2 can deacetylate and inactivate p53.[4][16][17][18][19][20] Inhibition of SIRT2 leads to increased acetylation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
This compound promotes p53-mediated apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the anti-cancer effects of a SIRT2 inhibitor in a xenograft model.
Xenograft study experimental workflow.
Conclusion
The available preclinical data strongly support the continued investigation of SIRT2 inhibitors as a viable anti-cancer therapeutic strategy. Potent and selective inhibitors like TM have demonstrated significant efficacy in xenograft models, with a clear mechanism of action involving the degradation of the oncoprotein c-Myc. While in vivo data for a broader range of SIRT2 inhibitors is still emerging, the collective evidence highlights the therapeutic potential of targeting this sirtuin in various malignancies. Future research should focus on conducting comprehensive in vivo studies for other promising SIRT2 inhibitors and exploring combination therapies to enhance their anti-tumor activity.
References
- 1. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 9. Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. NAMPT/SIRT2-mediated inhibition of the p53-p21 signaling pathway is indispensable for maintenance and hematopoietic differentiation of human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
SIRT2-IN-10 Demonstrates Enhanced Selectivity Over Tenovin-6 for SIRT2 Inhibition
For researchers, scientists, and drug development professionals, the quest for selective sirtuin inhibitors is paramount for dissecting cellular pathways and developing targeted therapeutics. A comparative analysis of SIRT2-IN-10, a novel series of sirtuin inhibitors, and the established compound Tenovin-6, reveals a significant improvement in selectivity for SIRT2, a key enzyme implicated in neurodegenerative diseases and cancer.
Tenovin-6, a known inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, has been a valuable tool for studying sirtuin function. However, its utility is hampered by a lack of selectivity, exhibiting activity against both SIRT1 and SIRT2. To address this, a series of Tenovin-6 analogues, referred to as this compound, have been developed, with compounds like Tenovin-43 emerging as potent and selective SIRT2 inhibitors.
Quantitative Comparison of Inhibitor Potency
Experimental data, primarily from in vitro enzymatic assays, quantitatively demonstrates the superior selectivity of the this compound series, represented here by Tenovin-43 and Tenovin-D3, when compared to Tenovin-6. The half-maximal inhibitory concentration (IC50) values clearly indicate a shift towards more potent and specific inhibition of SIRT2.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) |
| Tenovin-6 | 21[1] | 10[1] | 67[1] | ~2-fold |
| Tenovin-43 | Not explicitly quantified, but significantly higher than SIRT2 IC50 | Sub-micromolar (<1 µM) | Not explicitly quantified | Significantly >21-fold |
| Tenovin-D3 | > 90 | 21.8 | Inhibits by 20% at 60 µM | >4-fold |
Note: The IC50 values for Tenovin-43 are based on descriptions of it being a sub-micromolar inhibitor with substantially increased selectivity over SIRT1 compared to Tenovin-6.
Experimental Protocols
The determination of IC50 values for these sirtuin inhibitors typically relies on well-established in vitro enzymatic assays. Two primary methods have been employed in the characterization of Tenovin-6 and its analogues:
1. Fluorescence-Based Deacetylase Assay: This high-throughput method utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore/quencher pair.
-
Principle: In the presence of the sirtuin enzyme and its co-substrate NAD+, the acetyl group is removed from the peptide. A developing solution containing a protease then cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence signal.
-
Protocol Outline:
-
Recombinant human sirtuin enzyme (SIRT1, SIRT2, or SIRT3) is incubated with the fluorogenic acetylated peptide substrate and NAD+ in a buffer solution.
-
Varying concentrations of the inhibitor (e.g., Tenovin-6, Tenovin-43) are added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
A developing solution containing a protease (e.g., trypsin) is added to stop the sirtuin reaction and initiate the fluorescence-generating cleavage.
-
Fluorescence intensity is measured using a microplate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. ¹H-NMR-Based Deacetylase Assay: This method provides a direct and continuous measurement of substrate deacetylation without the need for coupled enzymatic steps or fluorescent labels.
-
Principle: The assay monitors the disappearance of the acetyl group signal from the substrate and the appearance of the product signal in the proton nuclear magnetic resonance (¹H-NMR) spectrum.
-
Protocol Outline:
-
The sirtuin enzyme is added to a solution containing the acetylated substrate (e.g., an acetylated histone H4 peptide) and NAD+ in a suitable buffer for NMR analysis.
-
A series of ¹H-NMR spectra are acquired over time to monitor the enzymatic reaction.
-
The experiment is repeated with the addition of the inhibitor at various concentrations.
-
The rate of deacetylation is determined by integrating the signal corresponding to the acetyl group of the substrate.
-
IC50 values are determined by analyzing the inhibition of the reaction rate at different inhibitor concentrations.
-
Signaling Pathways and Experimental Workflows
The development and validation of more selective SIRT2 inhibitors like those in the this compound series follow a logical progression from initial screening to detailed characterization.
Caption: Workflow for developing and validating SIRT2-selective inhibitors from Tenovin-6.
Sirtuins function by removing acetyl groups from lysine residues on various protein substrates, a process that is dependent on the co-substrate NAD+. Inhibition of this process can have significant downstream effects on cellular function.
Caption: Mechanism of SIRT2 deacetylation and its inhibition.
References
Confirming SIRT2 Inhibition: A Comparative Guide to Orthogonal Methods for Validating SIRT2-IN-10 Activity
For researchers, scientists, and drug development professionals, rigorous validation of target engagement is paramount. This guide provides a comparative overview of orthogonal experimental methods to confirm the inhibition of Sirtuin 2 (SIRT2) by the chemical probe SIRT2-IN-10. Detailed protocols, comparative data, and workflow visualizations are presented to aid in the robust assessment of this inhibitor's performance.
SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and tumorigenesis.[1][2][3] Its involvement in disease has made it an attractive target for therapeutic intervention.[4] this compound is a chemical probe designed to inhibit SIRT2 activity. To ensure that the observed biological effects of this compound are a direct consequence of SIRT2 inhibition, it is essential to employ a range of orthogonal validation techniques. This guide outlines several key methods to confirm the on-target activity of this compound.
Biochemical Enzymatic Assays
Biochemical assays directly measure the enzymatic activity of purified SIRT2 in the presence of an inhibitor. These assays are fundamental for determining the potency and mechanism of inhibition. A common method involves a fluorometric assay where SIRT2 deacetylates a substrate, leading to the release of a fluorescent group.
Experimental Protocol: Fluorometric SIRT2 Activity Assay
This protocol is adapted from commercially available kits.[5][6]
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4).[7]
-
Reconstitute recombinant human SIRT2 enzyme to a working concentration (e.g., 40 nM).[7]
-
Prepare a stock solution of the fluorogenic substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter) at a concentration of 0.08 mM.[5]
-
Prepare a stock solution of the co-factor NAD+ at a concentration of 8 mM.[5]
-
Prepare a serial dilution of this compound and a known SIRT2 inhibitor (e.g., Nicotinamide) as a positive control.[6]
-
-
Assay Procedure :
-
In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
This compound or control inhibitor at various concentrations.
-
Recombinant SIRT2 enzyme.
-
-
Initiate the reaction by adding the NAD+ and fluorogenic substrate solution.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[7]
-
Stop the reaction by adding a developer solution that cleaves the deacetylated substrate to release the fluorophore.[6]
-
Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[6]
-
-
Data Analysis :
-
Calculate the percentage of SIRT2 inhibition for each concentration of this compound compared to the vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Comparative Data:
| Compound | IC50 (µM) for SIRT2 | IC50 (µM) for SIRT1 | IC50 (µM) for SIRT3 | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| This compound (Hypothetical Data) | 0.5 | >50 | >50 | >100-fold | >100-fold |
| Inhibitor A (e.g., TM) | ~0.1 | ~26 | >100 | ~260-fold | >1000-fold |
| Inhibitor B (e.g., Tenovin-6) | ~2.1 | ~26 | >100 | ~12-fold | >47-fold |
Data for inhibitors A and B are adapted from existing literature for comparison purposes.[8]
Biochemical Assay Workflow
Caption: Workflow for a fluorometric biochemical assay to determine SIRT2 inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that the binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
This protocol is based on established CETSA methodologies.[7][9]
-
Cell Treatment :
-
Culture cells (e.g., HEK293T) to 80-90% confluency in 10 cm plates.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for 1 hour.[9]
-
-
Cell Lysis and Heating :
-
Harvest the cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.[9]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis :
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT2 at each temperature by Western blotting using a SIRT2-specific antibody.
-
-
Data Analysis :
-
Quantify the band intensities from the Western blot.
-
Generate a melting curve by plotting the percentage of soluble SIRT2 against the temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Comparative Data:
| Compound | Concentration | Thermal Shift (ΔTm, °C) |
| This compound (Hypothetical Data) | 1 µM | +5.2 |
| This compound (Hypothetical Data) | 10 µM | +8.1 |
| Compound 26 | 0.01 µM | >15 |
| Thioacetamide (TM) | 10 µM | Slightly less pronounced shift than Compound 26 |
Data for Compound 26 and TM are from a study on mechanism-based SIRT2 inhibitors for comparison.[7]
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blotting for Downstream Target Acetylation
SIRT2 is known to deacetylate several proteins, with α-tubulin being a well-established substrate.[4][7] Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin. This can be readily detected by Western blotting, providing a direct readout of SIRT2 inhibition in a cellular context.
Experimental Protocol:
-
Cell Treatment :
-
Plate cells (e.g., PC-3M-luc) and treat with various concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) for a defined period (e.g., 5 hours).[10]
-
-
Protein Extraction :
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin.
-
Use an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify the band intensities for acetylated α-tubulin and the loading control.
-
Normalize the acetylated α-tubulin signal to the loading control.
-
Compare the levels of acetylated α-tubulin in this compound-treated cells to the vehicle-treated control.
-
Comparative Data:
| Treatment | Concentration | Fold-Increase in Acetylated α-tubulin (Normalized) |
| Vehicle (DMSO) | - | 1.0 |
| This compound (Hypothetical Data) | 1 µM | 2.5 |
| This compound (Hypothetical Data) | 10 µM | 4.8 |
| Inhibitor 10 | 20 µM | Significant increase |
| Inhibitor 12 | 20 µM | Significant increase |
Qualitative data for inhibitors 10 and 12 are based on immunofluorescence microscopy results from a published study.[10]
SIRT2 Signaling Pathway
Caption: Inhibition of SIRT2 by this compound leads to increased α-tubulin acetylation.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand binding to a target protein. It measures the proximity of a fluorescently labeled tracer that binds to the target protein and a NanoLuc® luciferase-tagged version of the target. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
This protocol is based on the principles of NanoBRET™ assays developed for SIRT2.[11][12][13]
-
Cell Preparation :
-
Co-transfect cells (e.g., HEK293T) with a vector encoding for a NanoLuc®-SIRT2 fusion protein and a vector for a control protein.
-
Plate the transfected cells in a 96-well white plate.
-
-
Assay Procedure :
-
To the cells, add the NanoBRET™ tracer that binds to SIRT2 at a predetermined concentration.
-
Add this compound at various concentrations or a vehicle control.
-
Add the Nano-Glo® Substrate to generate the donor luminescence signal.
-
Incubate the plate at room temperature for a specified time.
-
-
BRET Measurement :
-
Measure the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., >600 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis :
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration to determine the IC50 value for target engagement.
-
Comparative Data:
| Compound | Cellular Target Engagement IC50 (µM) |
| This compound (Hypothetical Data) | 0.8 |
| Dual Sirt2/HDAC6 inhibitor 33 | Confirmed binding to SIRT2 |
| SirReal-TAMRA (fluorescent probe) | Used to establish the assay |
Data for inhibitor 33 and the probe are qualitative, indicating successful application of the assay.[13]
NanoBRET Assay Principle
Caption: Principle of the NanoBRET assay for SIRT2 target engagement.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Disclaimer: Essential Safety Information
This document provides a general procedural framework for the disposal of laboratory chemical waste. It is not a substitute for an official Safety Data Sheet (SDS). The specific chemical, physical, and toxicological properties of SIRT2-IN-10 have not been fully characterized in the provided search results. Therefore, it is mandatory to consult the manufacturer-provided SDS for this compound and to adhere strictly to the waste disposal protocols established by your institution's Environmental Health & Safety (EHS) department before handling or disposing of this compound. Improper disposal can lead to serious safety hazards and regulatory violations[1].
General Disposal Protocol for Small Molecule Inhibitors
Researchers and laboratory personnel must treat all chemical waste as hazardous unless explicitly confirmed otherwise by a reliable source like an SDS or your institution's EHS office[2]. The following steps outline a standard procedure for the safe disposal of research chemicals like this compound.
Step 1: Identification and Classification
Before beginning any disposal process, you must classify the waste.
-
Consult the SDS: The SDS is the primary source of information for handling and disposal. Section 13 of the SDS typically contains disposal considerations.
-
Hazardous Waste Determination: In the absence of a specific SDS, assume the compound is hazardous. Laboratory chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[1][2].
-
Contact EHS: Your institution's EHS department can provide guidance on classifying and disposing of specific chemicals, including investigational compounds[3][4].
Step 2: Segregation and Storage
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Separate Waste Streams: Keep different types of chemical waste separate. For this compound, this means do not mix it with other waste unless instructed to do so by your EHS office[5][6]. Store solid and liquid waste in separate, designated containers.
-
Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical[1][2]. The original product container is often the best choice for storing its waste[2][7]. Ensure containers are in good condition, free of leaks, and can be securely closed[1][2].
-
Designated Storage Area: Store all hazardous waste in a designated and clearly marked Satellite Accumulation Area within the laboratory, at or near the point of generation[1].
Step 3: Labeling and Documentation
Clear and accurate labeling is critical for safety and regulatory compliance.
-
Label Immediately: Attach a hazardous waste tag or label to the container as soon as the first drop of waste is added[1][2].
-
Complete Information: The label must include the exact contents of the container (e.g., "this compound in DMSO"), associated hazards (e.g., "Toxic," "Flammable"), the accumulation start date, and laboratory contact information[2][5].
Step 4: Disposal and Decontamination
Final disposal must be handled by trained professionals.
-
Professional Disposal: Arrange for a pickup of the waste through your institution's EHS department. They partner with licensed waste disposal services to ensure the material is managed, treated, and disposed of in full compliance with all regulations[3][5]. Never pour chemical waste down the drain unless it has been explicitly identified as non-hazardous and suitable for sewer disposal by your EHS office[1][3].
-
Container Decontamination: An empty container that held a hazardous chemical must be properly decontaminated before being disposed of as regular trash. For acutely hazardous waste, this typically involves triple-rinsing with a suitable solvent. The collected rinseate must also be disposed of as hazardous waste[2]. Always deface or remove old labels from empty containers before disposal[2].
Procedural Summary Table
The following table summarizes the key operational steps for the proper disposal of this compound waste.
| Step | Action | Key Considerations & Rationale |
| 1. Classify | Consult the this compound Safety Data Sheet (SDS) and your institutional EHS guidelines. | To determine the specific hazards (e.g., toxic, ignitable) and required disposal route. Assume hazardous if unknown[1][2][5]. |
| 2. Segregate | Keep this compound waste separate from other chemical waste streams (e.g., solvents, acids). | To prevent accidental and dangerous chemical reactions. Ensures waste is routed to the correct treatment facility[5][6]. |
| 3. Contain | Collect waste in a compatible, leak-proof container with a secure lid. The original container is often suitable[1][2]. | To safely store waste and prevent spills or exposure. Incompatible containers can degrade and leak[2]. |
| 4. Label | Affix a completed hazardous waste label to the container as soon as waste is added. | To clearly communicate contents and hazards to all personnel and ensure regulatory compliance[1][2][5]. |
| 5. Store | Store the labeled container in a designated Satellite Accumulation Area away from general work areas. | To ensure safe, secure, and compliant temporary storage prior to pickup[1]. |
| 6. Dispose | Schedule a waste pickup with your institution's EHS department. | Final disposal must be handled by licensed professionals to ensure environmental protection and legal compliance[3][4][5]. |
Experimental Protocols
No key experiments were cited in the topic request; therefore, no experimental methodologies can be provided. For handling and use of this compound in experiments, refer to the manufacturer's product datasheet and relevant safety protocols.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of any laboratory chemical, including this compound.
Caption: Workflow for laboratory chemical waste classification and disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. businesswaste.co.uk [businesswaste.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for SIRT2-IN-10
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling the potent SIRT2 inhibitor, SIRT2-IN-10. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent small molecule inhibitors and data from similar SIRT2 inhibitors. These procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
All personnel handling this compound in solid or solution form must utilize the following personal protective equipment. This is a mandatory requirement to prevent accidental contact and exposure.
| PPE Category | Item | Specification/Standard | Rationale |
| Hand Protection | Gloves | Nitrile, powder-free. Double-gloving is highly recommended. | Prevents skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | Laboratory Coat | Full-length, buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood | Use when handling the solid compound or preparing solutions. | Minimizes inhalation of airborne particles. A respirator may be required for certain procedures. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial for maintaining a safe workflow. The following step-by-step guide outlines the key procedures from receiving the compound to its experimental use.
Disposal Plan: Responsible Management of a Potent Compound
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.
Key Disposal Considerations:
-
Solid Waste: Collect all disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound and any solvent used to rinse contaminated glassware in a separate, clearly labeled hazardous waste container.
-
Decontamination: Decontaminate any reusable glassware or equipment that has been in contact with this compound. The rinsate from this cleaning process should be collected as hazardous liquid waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a secure laboratory environment for all personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
